Ochratoxin A-d5 serves a critical function in analytical chemistry as an internal standard [1]. Its structure is identical to naturally occurring Ochratoxin A, but five hydrogen atoms are replaced with deuterium (a heavy isotope of hydrogen), making it slightly heavier [2]. This property is exploited in the Stable Isotope Dilution Assay (SIDA) [1].
The use of OTA-d5 is crucial in studies focused on food safety, toxicology, and metabolism. The table below summarizes its key applications:
| Application Area | Specific Use of OTA-d5 |
|---|---|
| Food & Feed Analysis | Accurate detection and quantification of OTA contamination in cereals, coffee, wine, spices, and animal feed to ensure compliance with regulatory limits [1] [4] [3]. |
| Toxicokinetic Studies | Precise measurement of OTA concentration in blood, tissues (e.g., kidney, liver), and excreta to study its absorption, distribution, metabolism, and excretion in animal models [3] [5]. |
| Exposure & Biomarker Research | Quantifying accumulated OTA levels in the tissues and bodily fluids of humans and animals to assess past exposure and potential health risks [3]. |
The following diagram and protocol outline a typical experimental workflow for quantifying OTA in a food or tissue sample using OTA-d5 as an internal standard, combining sample preparation with liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Experimental workflow for OTA quantification using OTA-d5 as an internal standard.
Protocol: Quantification of OTA using OTA-d5 and LC-MS/MS [3]
While OTA-d5 is ideally used with mass spectrometry, other methods can detect OTA. The table below compares common techniques:
| Method | Principle | Role of OTA-d5 | Key Advantages | Key Limitations |
|---|---|---|---|---|
| SIDA with LC-MS/MS | Mass spectrometry | Serves as the internal standard for precise correction. | High sensitivity, specificity, and accuracy; considered a gold standard [3]. | High instrument cost, requires technical expertise. |
| HPLC with Fluorescence (FLD) | Chromatography & fluorescence | Not used. | High sensitivity, well-established method [3]. | Can be affected by matrix interference without a specific internal standard. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-antigen binding | Not used. | High throughput, cost-effective, suitable for screening [3]. | Potential for cross-reactivity, less specific and accurate than LC-MS. |
The foundational strategy involves constructing the OTA molecule by linking a deuterated amino acid to the chlorinated dihydroisocoumarin core. The table below summarizes the key information on the synthesis of deuterated OTA from the search results.
| Aspect | Description |
|---|---|
| Overall Approach | Condensation of protected L-phenylalanine with 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α, OTα) [1]. |
| Deuterated Version | Application of the same strategy using L-d5-phenylalanine to produce d5-OTA [1]. |
| Key Step | Coupling reaction between the protected amino acid and the ochratoxin α molecule [1]. |
| Reported Overall Yield | 9% for the total synthesis of OTA from commercially available substrates [1]. |
| Primary Application | Used as an internal standard in Stable Isotope Dilution Assays (SIDA) for accurate detection and quantification of natural OTA in food samples [1]. |
The synthesis of d5-OTA is primarily driven by its use as an internal standard in advanced analytical techniques like Stable Isotope Dilution Assays (SIDA) and isotope dilution mass spectrometry [1] [2]. In this workflow, a known amount of the synthesized deuterated OTA is added to a sample at the beginning of the analysis. Because its chemical behavior is nearly identical to the natural OTA but its mass is different, it allows for highly precise quantification when analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].
A previous semi-synthetic method for d5-OTA was also noted, which involved the acid hydrolysis of natural OTA to obtain (R)-OTα, followed by conversion to an acyl chloride and subsequent coupling with L-d5-phenylalanine methyl ester. This method reportedly had a lower overall yield of 5% over four steps [1].
The following diagram illustrates the logical relationship and workflow for using synthesized deuterated OTA in analytical science.
Logical workflow for deuterated OTA use.
For your experimental planning, here are some critical points derived from the literature:
SIDA is a method grounded in the use of stable isotopically labelled analogues of the target analytes as internal standards. Its primary role is to achieve highly accurate quantification by correcting for two major sources of error in mass spectrometric analysis [1]:
Preferred Labels: The use of [13C]- or [15N]-labelled compounds is preferred over deuterium [2H] labels. Carbon and nitrogen are often part of the molecular backbone, and C–C or C–N bonds are less prone to cleavage or isotope effects (such as slight shifts in retention time) that can occur with deuterated compounds [1]. A mass increase of at least 3 between the natural compound and its stable isotope-labelled analogue is recommended [1].
The following diagram illustrates the workflow and key compensation mechanism of SIDA:
SIDA workflow showing compensation for losses and matrix effects.
The following table summarizes a validated SIDA method for determining 11 regulated mycotoxins in maize, as detailed by Malachova et al. (2012) [1]. This protocol can serve as a robust template.
| Protocol Aspect | Detailed Description |
|---|---|
| Target Analytes | Aflatoxins (B1, B2, G1, G2), Fumonisins (B1, B2), Ochratoxin A, Deoxynivalenol, Zearalenone, T-2 & HT-2 toxins [1]. |
| Internal Standards | Uniformly [13C]-labelled analogues for each of the 11 target mycotoxins [1]. |
| Sample Preparation | Extraction: Two-step extraction with acidified acetonitrile-water mixtures. Clean-up: Can be omitted due to selectivity of MS/MS detection and effectiveness of SIDA compensation [1]. |
| UHPLC Conditions | Column: C18 column. Mobile Phase: Linear water-methanol gradient. Flow Rate: 0.3 mL/min [1]. |
| MS/MS Detection | Ionization: Electrospray Ionization (ESI), positive/negative switching. Mode: Dynamic Multiple Reaction Monitoring (dMRM) [1]. |
| Quantification | Peak area ratios of natural mycotoxin to its corresponding [13C]-internal standard are used with a calibration curve for quantification [1]. |
This SIDA method has been rigorously validated, demonstrating excellent performance as shown in the table below. The data is compiled from the validation of the maize method [1].
| Performance Metric | Result |
|---|---|
| Recovery (from spiked samples) | 97% - 111% for all 11 analytes [1]. |
| Apparent Recovery (Corrected via SIDA) | 88% - 105%, demonstrating effective compensation of matrix effects [1]. |
| Precision (Relative Standard Deviation) | 4% - 11% for all analytes [1]. |
| Application in Other Matrices | Baby food, animal feed; recoveries 70-120%, RSD <20% for aflatoxins, DON, fumonisins, OTA, T-2, ZEN [3]. |
SIDAs are critical in various fields requiring precise mycotoxin monitoring:
This compound is a deuterium-labeled analog of Ochratoxin A (OTA), where five hydrogen atoms in the phenylalanine moiety are replaced by deuterium atoms (C20H13D5ClNO6) [1] [2]. This structural characteristic makes it chemically identical to native OTA in almost all respects but adds a distinct mass difference that can be detected by mass spectrometry.
The following table compares the key features of OTA and its deuterated standard:
| Feature | Ochratoxin A (OTA) | This compound (Internal Standard) |
|---|---|---|
| Molecular Formula | C20H18ClNO6 [3] |
C20H13D5ClNO6 [2] |
| Molecular Weight | 403.81 g/mol [3] | ~408.84 g/mol [2] |
| CAS Number | 303-47-9 [3] | 666236-28-8 [4] [1] [2] |
| Chemical Behavior | N/A | Nearly identical to OTA [5] |
| Key Role in Analysis | Analyte of interest | Internal Standard |
The core technique that utilizes this compound is the Stable Isotope Dilution Assay (SIDA) [5]. In SIDA, a known amount of the deuterated standard is added to the sample at the very beginning of the extraction process.
The following diagram illustrates the core logical workflow of how the internal standard improves precision across the analytical process:
Workflow of internal standard application for precision correction.
This workflow effectively corrects for two major sources of error:
Compensation for Sample Preparation Losses
Correction for Instrumental Variations
For scientists looking to implement this method, here is a detailed protocol for quantifying OTA in a food sample using this compound and LC-MS/MS.
Step 1: Sample Preparation
Step 2: Extract Cleanup
Step 3: LC-MS/MS Analysis
Step 4: Quantification and Data Calculation
This compound (OTA-d5) is a deuterium-labeled internal standard used extensively in the accurate quantification of the mycotoxin Ochratoxin A (OTA) through advanced mass spectrometry-based techniques. This stable isotopologue features five deuterium atoms incorporated at the phenylalanine phenyl ring, creating a mass shift of +5 Da from the native compound while maintaining nearly identical chemical properties. [1] [2] The primary application of OTA-d5 lies in stable isotope dilution assays (SIDA), which significantly enhance the precision and accuracy of OTA detection in complex matrices by compensating for analyte losses during sample preparation and ionization variations during mass spectrometric analysis. [2] The synthesis of OTA-d5 involves a condensation reaction between protected L-d5-phenylalanine and 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α, OTa), achieving approximately 47% yield for the desired diastereomer. [2]
The significance of OTA-d5 in analytical chemistry stems from the toxicological profile of its non-deuterated counterpart. OTA is produced by various Aspergillus and Penicillium species and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans). [3] [4] [5] It demonstrates nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and neurotoxic effects in both humans and livestock. [3] [4] Chronic exposure to low OTA doses has been linked to Balkan endemic nephropathy, a progressive kidney disease leading to renal failure. [3] [4] The developing brain shows particular susceptibility to OTA, with potential implications for neurodegenerative diseases. [4]
Chemical Identification: OTA-d5 has the CAS registry number 666236-28-8 and systematic IUPAC name N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine. [6] Its molecular formula is C~20~H~13~D~5~ClNO~6~, with a molecular weight of 403.813 g/mol. [6] The compound typically presents as a white to pale green solid with a melting point of 112-113°C. [6]
Structural Characteristics: The deuterium atoms in OTA-d5 are incorporated at the phenylalanine phenyl ring, replacing all five hydrogen atoms with deuterium while maintaining the same stereochemical configuration as native OTA, with R-configuration at the 3-methyl-1-oxoisochromane position and S-configuration at the phenylalanine chiral center. [1] [2] This strategic labeling preserves the chemical reactivity and chromatographic behavior of the original molecule while creating the necessary mass difference for mass spectrometric differentiation.
Table 1: Commercial Specifications of this compound
| Parameter | Specification | Source/Product Code |
|---|---|---|
| Chemical Name | This compound | ChemicalBook: CB72545506 |
| CAS Registry | 666236-28-8 | [6] |
| Molecular Formula | C~20~H~13~D~5~ClNO~6~ | [6] |
| Molecular Weight | 403.813 g/mol | [6] |
| Melting Point | 112-113°C | [6] |
| Flash Point | 2°C (35.6°F) | [1] |
| Storage Temperature | -20°C | [1] [6] |
Commercial Availability: OTA-d5 is available as analytical standards in various concentrations and formulations. Common commercial offerings include 10 μg/mL solutions in acetonitrile (Sigma-Aldrich product #32245) at approximately $1180 for 2mL, and solid forms such as 0.5mg of pure compound for around $275. [1] [6] The compound is classified under UN 1648, Class 3, Packing Group II for transportation, indicating its status as a flammable liquid. [6]
Understanding the solubility profile of OTA-d5 is crucial for preparing accurate standard solutions in analytical applications. The compound demonstrates varying solubility across different organic solvents, with complete solubility in acetonitrile at the standard concentration of 10 μg/mL. [1] The solubility characteristics follow similar patterns to native Ochratoxin A due to their nearly identical chemical structures, with the deuterium labeling having minimal impact on solvation properties.
Table 2: Solubility Profile and Storage Requirements of this compound
| Property | Details | Remarks |
|---|---|---|
| Solubility in Acetonitrile | 10 μg/mL (standard solution) | Complete solubility, preferred for HPLC [1] |
| Solubility in Chloroform | Slightly soluble | Suitable for extraction procedures [6] |
| Solubility in Ethyl Acetate | Slightly soluble | Useful for liquid-liquid extraction [6] |
| Solubility in DMSO | Slightly soluble | Appropriate for stock solutions [6] |
| Solubility in Methanol | Slightly soluble | Alternative solvent for HPLC [6] |
| Flash Point | 2°C (35.6°F) | Highly flammable, requires precautions [1] [6] |
| Storage Temperature | -20°C | Protects against decomposition [1] [6] |
| Shelf Life | Limited, expiry date on label | Stability varies with storage conditions [1] |
Storage Stability: OTA-d5 requires storage at -20°C to maintain stability, as indicated by the limited shelf life and presence of expiry dates on commercial product labels. [1] [6] The compound is sensitive to elevated temperatures and light exposure, which can accelerate degradation. For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, and working solutions should be prepared fresh regularly. Container compatibility is also important, with amber glass containers recommended to protect against photodegradation.
OTA-d5 carries significant health and safety hazards that require careful management. The compound is classified under multiple hazard categories: Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure), Eye Irritation (Category 2), and Flammable Liquid (Category 2), with a flash point of only 2°C. [1] [6] The signal word "Danger" appears on GHS labeling, emphasizing the serious nature of these hazards. [1]
Personal Protective Equipment (PPE) requirements include wearing appropriate gloves (chemically resistant), safety goggles or face shield, and laboratory coats or protective clothing. All handling should occur in a properly functioning chemical fume hood to prevent inhalation exposure, especially when working with standard solutions where acetonitrile vapor may be present. For the solid compound, additional protection against dust formation through respiratory protection may be necessary when weighing.
Engineering controls represent the primary defense against OTA-d5 exposure. These include using fume hoods, ensuring adequate ventilation in storage areas, and implementing proper chemical containment measures. The Water Hazard Class (WGK) of 2 indicates that OTA-d5 is a moderate water hazard, requiring precautions to prevent environmental contamination. [1]
In case of skin contact, immediately remove contaminated clothing and wash affected areas thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes while holding eyelids open. If inhaled, move the affected person to fresh air and seek medical attention if respiratory symptoms develop. Emergency equipment including safety showers, eye wash stations, and appropriate fire extinguishers (carbon dioxide or dry chemical for solvent fires) must be readily accessible in areas where OTA-d5 is handled.
Contaminated materials and waste containing OTA-d5 require careful disposal following applicable local, regional, and national regulations. Spills should be contained immediately using appropriate absorbent materials, with personnel wearing suitable PPE during cleanup. Contaminated surfaces should be thoroughly decontaminated using appropriate solvents followed by detergent and water. Due to OTA-d5's status as a possible carcinogen and its structural similarity to the Group 2B carcinogen OTA, it should be treated with the same precautions as known carcinogens. [3] [4] [5]
OTA-d5 is suitable for both HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography) applications when used as an internal standard. [1] For HPLC analysis, typically reversed-phase C18 columns are employed with mobile phases consisting of aqueous and organic components (often acetonitrile or methanol with acidic modifiers like acetic acid). Detection is most effectively accomplished through tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) transitions that differentiate between native OTA and OTA-d5 based on their 5 Da mass difference.
The typical MRM transition for OTA-d5 is m/z 404→239, compared to m/z 399→234 for native OTA, though instrument-specific optimization is recommended. For GC analysis, derivatization (typically silylation or esterification) is necessary to improve volatility and detection characteristics. The internal standard should be added to samples as early as possible in the extraction process to effectively correct for analyte losses during sample preparation.
The Stable Isotope Dilution Assay represents the gold standard for accurate OTA quantification using OTA-d5. [2] The detailed protocol involves:
This method achieves excellent accuracy and precision due to the nearly identical behavior of OTA and OTA-d5 throughout the analytical process, with the deuterated standard compensating for extraction efficiency variations, matrix effects, and ionization suppression.
For regulatory compliance, methods using OTA-d5 should be properly validated with the following performance characteristics:
The biosynthesis of native OTA in fungi involves complex regulatory mechanisms, with emerging evidence suggesting that G-protein coupled receptors (GPCRs) play a mediating role in how extracellular signals influence OTA production. [5] Fungal GPCRs are transmembrane receptors that sense various external ligands and environmental cues, transducing these signals intracellularly to coordinate cellular processes including secondary metabolite production.
The diagram below illustrates how extracellular signals regulate OTA biosynthesis through GPCR-mediated pathways in fungi:
GPCR-mediated signaling regulating OTA biosynthesis in fungi.
As illustrated above, various extracellular signals including nutrients, pheromones, environmental stresses, and interspecific communication molecules are sensed by fungal GPCRs. [5] This activates downstream signaling pathways including:
These pathways ultimately converge to modulate the expression of genes involved in OTA biosynthesis, with the regulator of G-protein signaling (RGS) proteins providing negative feedback by accelerating GTP hydrolysis on Gα subunits. [5] Understanding this regulatory network provides potential targets for controlling fungal contamination and OTA production in agricultural products.
The synthesis of OTA-d5 follows a convergent strategy involving the condensation of protected L-d5-phenylalanine with 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α, OTa). [2] This approach yields OTA-d5 in approximately 47% diastereomeric yield, significantly higher than previous synthetic routes for non-deuterated OTA, which achieved only 6-17% yields. [2] The key advantages of this method include:
Comprehensive characterization of synthetic OTA-d5 involves multiple analytical techniques to confirm structure, purity, and isotopic enrichment:
The successful synthesis and thorough characterization of OTA-d5 enables its reliable application as an internal standard for accurate OTA quantification across various food and biological matrices.
While the U.S. Food and Drug Administration (FDA) has not established specific regulatory guidelines for OTA, the European Union has implemented comprehensive limits for OTA in various food commodities. [3] [4] These regulations continue to evolve as more toxicological data becomes available, with ongoing scientific debate about potentially reclassifying OTA from Group 2B (possibly carcinogenic) to Group 2A (probably carcinogenic) or even Group 1 (carcinogenic) based on accumulating evidence. [3]
The availability of OTA-d5 as a stable isotopically labeled standard has significantly improved the reliability of monitoring data used for regulatory decisions. Analytical methods employing OTA-d5 can achieve the low detection limits required for compliance with current regulatory limits, which typically range from 0.5-10 μg/kg across different food categories, with the strictest limits applied to baby foods and dietary supplements.
This compound is a deuterium-labeled isotopologue of the mycotoxin Ochratoxin A (OTA), where five hydrogen atoms on the phenylalanine moiety are replaced with deuterium atoms. This chemical structure (C₂₀H₁₃D₅ClNO₆, molecular weight 408.8 g/mol) makes it an ideal internal standard (IS) for LC-MS/MS analysis of native OTA in various matrices [1]. The primary application of OTA-d5 is to correct for analyte loss during sample preparation, account for matrix effects in electrospray ionization, and improve the accuracy and precision of quantitative results.
The deuterated internal standard closely mirrors the chemical properties of native OTA while exhibiting a +5 mass shift, allowing for clear chromatographic separation and selective detection by mass spectrometry. This characteristic is particularly valuable when analyzing complex sample matrices such as food commodities, biological tissues, and herbal products, where ion suppression or enhancement effects can significantly impact quantification accuracy [2]. The use of isotopically labeled internal standards represents the most effective approach for mitigating these matrix effects in trace-level contaminant analysis.
Note: For tissues (brain, kidney, liver, intestine), adjust sample mass to 0.1-0.5 g and maintain the same solvent proportions [4].
The following calibration strategies can be employed with OTA-d5 internal standard:
Single Isotope Dilution Mass Spectrometry (ID1MS):
Double Isotope Dilution Mass Spectrometry (ID2MS):
Multi-point Isotope Dilution Mass Spectrometry (IDnMS):
Table 1: Method validation parameters for OTA quantification using OTA-d5 internal standard in different matrices
| Matrix | Linear Range | LOQ (LC-MS/MS) | Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|---|
| Corn | 0.05-100 ppb | 0.06 ppb | 89-110% | <9% | [6] |
| Oat | 0.02-100 ppb | 0.02 ppb | 94-117% | <9% | [6] |
| Grape Juice | 0.05-100 ppb | 0.05-0.06 ppb | 79-109% | <15% | [6] [5] |
| Wheat Flour | 0.5-100 ppb | 0.5 ppb | 95-105% | <10% | [2] |
| Mouse Tissues | 2.35-228.33 ng/g | 9.4 ng/g | 75-88% | <12% | [4] |
Table 2: Comparison of calibration methods for OTA quantification in flour using OTA-d5 internal standard
| Calibration Method | Accuracy vs. Certified Value | Precision (RSD%) | Complexity | Recommended Use |
|---|---|---|---|---|
| External Calibration | 18-38% underestimation | 5-15% | Low | Not recommended for complex matrices |
| ID1MS | Within certified range | 3-8% | Medium | Routine analysis |
| ID2MS | Within certified range | 2-5% | Medium-high | High-accuracy applications |
| ID5MS | Within certified range | 1-4% | High | Certified reference material preparation |
The use of OTA-d5 internal standard significantly improves method accuracy by correcting for variable extraction efficiency across different matrices:
Without internal standard correction, external calibration methods typically underestimate OTA concentration by 18-38% due to matrix suppression effects [2]. The OTA-d5 internal standard effectively compensates for these effects when added prior to sample extraction.
Poor Recovery Values:
High Background or Interference:
Inaccurate Quantification:
Carryover Between Samples:
Signal Suppression:
The OTA-d5 internal standard has been successfully applied in various research contexts:
The implementation of OTA-d5 internal standard significantly improves the reliability of data generated in these applications, particularly when trace-level detection is required in complex biological or food matrices.
This compound serves as a robust internal standard for the accurate quantification of native OTA in LC-MS/MS analysis. The protocols outlined in this document provide researchers with comprehensive methodology for implementing this internal standard in various analytical scenarios. The critical considerations for successful application include:
When properly implemented, methods utilizing OTA-d5 internal standard demonstrate superior accuracy and precision compared to external calibration approaches, particularly in complex sample matrices where ion suppression effects can significantly impact quantification results.
Ochratoxin A (OTA) is a toxic secondary metabolite produced by various Aspergillus and Penicillium fungal species, particularly Aspergillus ochraceus and Penicillium verrucosum. This mycotoxin exhibits potent nephrotoxic, carcinogenic, and teratogenic properties and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans). OTA contamination has been documented in a wide range of food commodities, including cereals, coffee, wine, grapes, dried fruits, spices, and pork products, posing significant food safety concerns worldwide. [1] [2]
The Stable Isotope Dilution Assay (SIDA) has emerged as a gold standard method for accurate quantification of OTA in complex food matrices. This methodology employs stable isotopically-labeled analogues of OTA (such as deuterated [[2H5]-OTA] or carbon-13 labeled [U-[13C20]-OTA]) as internal standards that are added to samples at the beginning of the analytical process. The fundamental principle of SIDA relies on the near-identical chemical behavior of the natural analyte and its isotopically-labeled counterpart throughout sample preparation, chromatography, and mass spectrometry, while allowing for distinct mass resolution during mass spectrometric detection. This approach compensates for analyte losses during sample clean-up, matrix effects in ionization, and instrument variability, resulting in superior accuracy and precision compared to traditional quantification methods. [3] [1]
Table 1: Summary of Stable Isotope Labeled Internal Standards for OTA Analysis
| Internal Standard | Description | Mass Shift | Applications | References |
|---|---|---|---|---|
| [²H₅]-OTA | Deuterated OTA with five deuterium atoms | +5 Da | General food analysis; method development | [3] [4] |
| U-[¹³C₂₀]-OTA | Uniformly carbon-13 labeled OTA | +20 Da | Total Diet Studies; high-precision analysis | [1] |
| OTA-d4 | Deuterated OTA with four deuterium atoms | +4 Da | Comparative method studies | [2] |
The extraction efficiency of OTA from various food matrices is critical for accurate quantification. The following protocol has been validated for multiple food commodities: [1]
Note: For liquid samples such as wine, beer, and juice, the extraction procedure is modified: approximately 10 mL of sample is diluted with 50 mL of PBS and spiked with the internal standard, followed by homogenization and centrifugation. [1]
Immunoaffinity chromatography provides selective extraction of OTA from complex food matrices:
Figure 1: Sample preparation workflow for Ochratoxin A analysis using stable isotope dilution assay.
Optimal separation of OTA from matrix interferences is achieved using reversed-phase chromatography with the following typical conditions: [1]
Column: BEH C18 (50 × 2.1 mm, 1.7 μm) or equivalent
Mobile phase A: Water-formic acid (99:1, v/v)
Mobile phase B: Acetonitrile-formic acid (99:1, v/v)
Flow rate: 0.3 mL/min
Column temperature: 30°C
Injection volume: 20 μL
Gradient program:
Table 2: LC Gradient Program for OTA Separation
| Time (min) | % A | % B | Description | |----------------|----------|----------|-----------------| | 0.0 | 90 | 10 | Initial conditions | | 7.0 | 10 | 90 | Linear gradient | | 8.0 | 90 | 10 | Return to initial | | 10.0 | 90 | 10 | Column re-equilibration |
Tandem mass spectrometry with electrospray ionization in positive mode provides the requisite sensitivity and specificity for OTA detection: [1] [3]
Table 3: MRM Transitions for OTA and Stable Isotope Labeled Internal Standards
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|
| OTA | 404 | 239 | 25-30 | Quantitation |
| 404 | 358 | 20-25 | Confirmation | |
| [²H₅]-OTA | 409 | 244 | 25-30 | Internal standard |
| U-[¹³C₂₀]-OTA | 424 | 250 | 25-30 | Internal standard |
Comprehensive validation of the SIDA for OTA should demonstrate the following performance characteristics: [1] [3] [2]
Implement the following quality control procedures to ensure data reliability: [1]
Table 4: Comparison of SIDA with Other Analytical Methods for OTA Quantification
| Method | LOD (μg/kg) | Accuracy (% Recovery) | Precision (% RSD) | Advantages | Limitations |
|---|---|---|---|---|---|
| SIDA-LC-MS/MS | 0.5 | 101 | 3.6-5.5 | High accuracy and precision; compensates for losses and matrix effects | Higher cost; requires specialized equipment |
| LC-Fluorescence Detection | 0.1-0.5 | Variable (requires recovery correction) | 5-15 | Good sensitivity; widely available | Requires extensive clean-up; susceptible to matrix interferences |
| ELISA | 1-5 | Overestimation in some matrices | 10-20 | High throughput; suitable for screening | May overestimate in complex matrices; requires confirmation |
The SIDA has been successfully applied to the analysis of OTA in Canadian Total Diet Study composites, demonstrating its utility for surveillance of typical food products 'as consumed'. The method analyzed 140 diet composites, with 73% (102/140) showing detectable OTA levels. Some of the highest OTA concentrations were found in bread samples, highlighting the importance of cereal products as a dietary source of OTA exposure. [1]
Comparative studies have demonstrated the superiority of SIDA for OTA quantification in wines, grapes, and musts. The method exhibited excellent sensitivity (LOD < 1 ng/L), accuracy (98% recovery), and precision (RSD < 3% repeatability, <4% intermediate reproducibility) in these matrices. The stable isotope dilution approach outperformed diastereomeric dilution assay (DIDA) methods, as immunoaffinity extraction demonstrates exclusive selectivity for natural OTA rather than its diastereomers. [2]
A comprehensive method comparison study analyzed OTA in various foods (wheat, coffee, sultanas, blood sausages) using SIDA, LC-fluorescence detection, and ELISA. Results obtained by SIDA were closest to the certified contents of OTA reference materials and were therefore established as reference data. The study found that LC-fluorescence detection required solid-phase extraction clean-up and recovery correction to match SIDA data, while ELISA strongly overestimated OTA content in coffee and nutmeg unless immunoaffinity chromatography clean-up was employed. [5]
Figure 2: LC-MS/MS quantification scheme showing MRM transitions for OTA and internal standard.
The quantification of OTA using d5-OTA is based on the Stable Isotope Dilation Assay (SIDA) [1]. This method involves adding a known amount of the deuterated internal standard, d5-OTA, to the sample at the very beginning of the extraction process [2].
Because the d5-OTA is chemically identical to the native OTA but has a different mass, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the native OTA signal to the d5-OTA signal, analysts can accurately determine the original concentration of OTA in the sample, compensating for any variability in extraction recovery or instrument performance [2] [1]. This method is considered the gold standard for achieving high accuracy and precision in mycotoxin quantification [2].
Chemical Reagents
Instrumentation
Step 1: Sample Preparation and Extraction
Step 2: Extract Clean-up using MISPE
Step 3: UHPLC-MS/MS Analysis
Step 4: Data Processing and Quantification
Before applying the method to real samples, its performance must be validated. The table below summarizes key validation parameters based on the searched literature.
| Validation Parameter | Target Performance | Reported Data |
|---|---|---|
| Dynamic Range | Linear | 15.6 - 1000 pg/mL for OTA [2] |
| Limit of Quantification (LOQ) | Signal-to-noise > 10 | 31.3 pg/mL for OTA [2] |
| Limit of Detection (LOD) | Signal-to-noise > 3 | 0.001 µg/kg (HPLC-FLD method) [3] |
| Accuracy | 80 - 120% of true value | 80 - 120% [2] |
| Precision | ±15% RSD | ±15% [2] |
| Recovery | Consistent and high | >75% in milk; >89% in pig tissues [2] [3] |
| Linearity (R²) | >0.999 | 0.9991 - 0.9999 [2] |
The SIDA using d5-OTA provides a robust and reliable framework for monitoring OTA in various foodstuffs. The logical flow from sample to result and the role of the internal standard are illustrated in the following diagram.
I hope these detailed application notes and protocols are helpful for your research. Should you need further clarification on any of the steps or require assistance with mass spectrometer parameter optimization, please feel free to ask.
Ochratoxin A (OTA) is a potent mycotoxin produced by fungi of Aspergillus and Penicillium genera that frequently contaminates various agricultural commodities including cereals, coffee, wine, and animal feed. This toxic compound has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) and is associated with nephrotoxicity, immunotoxicity, and potential carcinogenicity in humans [1]. The structural similarity of OTA to phenylalanine enables it to inhibit phenylalanine hydroxylase in kidney and liver tissues, thereby disrupting normal protein synthesis and contributing to its organ-specific toxicity [1].
This compound (OTA-d5), a deuterium-labeled stable isotope of OTA, serves as an essential internal standard for accurate quantification of OTA in complex food matrices. This compound features five deuterium atoms replacing hydrogen atoms in the phenylalanine moiety, providing nearly identical chemical properties to native OTA while being distinguishable via mass spectrometry. The synthesis of OTA-d5 was first achieved through a condensation reaction between protected L-d5-phenylalanine and 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid (ochratoxin α), providing a molecular tracer for the detection and analytical quantification of the natural mycotoxin in food samples [2]. The implementation of OTA-d5 in Stable Isotope Dilution Assay (SIDA) methodologies has significantly enhanced the accuracy and reliability of OTA quantification by compensating for analyte losses during sample preparation and correcting for matrix-induced ionization effects in mass spectrometric detection [2] [3].
The sample preparation process for OTA analysis using OTA-d5 as an internal standard follows a systematic approach to ensure accurate extraction, effective clean-up, and reliable quantification. The following workflow diagram illustrates the key steps in this process:
The analysis of OTA in cereal grains (wheat, barley, corn, etc.) requires a robust extraction and clean-up procedure to overcome the complex matrix effects. The following protocol has been validated for wheat flour samples and can be adapted for other cereal matrices with minor modifications [3]:
Sample Homogenization: Grind representative grain samples to a fine powder using a laboratory mill, ensuring particle size uniformity for reproducible extraction.
Internal Standard Addition: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 0.39 g (approximately 500 μL) of OTA-d5 internal standard solution (1 μg/mL in acetonitrile) using a gas-tight syringe. Critical step: The internal standard must be added before extraction to correct for any analyte losses during subsequent processing steps [3].
Extraction: Add 11.1 g (approximately 13 mL) of extraction solvent (85% acetonitrile in water, v/v) to the sample. Vortex mix vigorously for 1 minute to ensure complete dispersion of the sample. Place the tubes on an orbital shaker and agitate at 450-475 RPM for 60 minutes at ambient temperature.
Centrifugation: Centrifuge the extracts at 7200 RPM (approximately 10,000 × g) for 10 minutes to precipitate particulate matter. Carefully collect the supernatant for clean-up.
Clean-up Using Immunoaffinity Columns: The extract requires dilution with phosphate-buffered saline (PBS) before clean-up. Transfer 10 mL of the supernatant to a clean tube and add 40 mL of PBS (pH 7.4). Mix thoroughly. Condition the immunoaffinity column (IAC) by passing 10 mL of PBS at a flow rate of 1-2 mL/min. Load the diluted extract onto the conditioned IAC at a controlled flow rate of 1-2 mL/min. Wash the column with 10 mL of purified water to remove interfering matrix components.
Elution: Elute OTA and OTA-d5 from the IAC with 1.5 mL of methanol:glacial acetic acid (98:2, v/v) into a silanized glass vial. Add 1.5 mL of purified water to the eluate and mix thoroughly. The sample is now ready for UHPLC-MS/MS analysis [3] [4].
The determination of OTA in milk requires specialized sample preparation due to the high protein and fat content that can interfere with analysis. The following protocol has been optimized for low-level detection of OTA in various milk types (cow, goat, buffalo) [5]:
Sample Pretreatment: Thaw frozen milk samples at room temperature and mix thoroughly to ensure homogeneity. For whole milk, warming to 37°C followed by vigorous shaking may be necessary to fully disperse fat components.
Internal Standard Addition: Transfer 1.0 mL of milk to a 15 mL polypropylene tube. Add 100 μL of OTA-d5 working solution (1 μg/mL in acetonitrile) to achieve a final concentration of approximately 100 ng/mL in the sample.
Protein Precipitation and Extraction: Add 3.0 mL of acetonitrile to the milk sample (final ratio 75% acetonitrile). Vortex mix vigorously for 2 minutes. Sonicate the sample for 10 minutes to enhance protein precipitation and OTA extraction. Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins and other insoluble material.
Clean-up and Concentration: Transfer the supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of methanol:water (50:50, v/v) with 0.1% formic acid. Vortex mix for 30 seconds to ensure complete dissolution.
Filtration: Pass the reconstituted extract through a 0.45 μm PVDF centrifugal filter at 10,000 × g for 5 minutes. Transfer the filtrate to a silanized autosampler vial for UHPLC-MS/MS analysis [5].
Coffee presents a particularly challenging matrix for OTA analysis due to its complex composition and the presence of numerous interfering compounds. The following protocol has been successfully applied for OTA quantification in green coffee beans, roasted coffee, and instant coffee products [4]:
Sample Grinding and Weighing: Grind coffee beans to a fine powder using a laboratory mill. Weigh 5.0 ± 0.1 g of the ground coffee into a 250 mL blender jar.
Internal Standard Addition: Add 0.39 g of OTA-d5 internal standard solution (1 μg/mL in acetonitrile) to the sample.
Extraction: Add 200 mL of extraction solvent (84% acetonitrile in water) to the sample. Blend at low speed for 3 minutes to achieve efficient extraction while minimizing heat generation.
Filtration and Dilution: Filter the extract through Whatman filter paper. Transfer 100 mL of the filtrate to a clean container and adjust the pH to 7.4 using sodium hydroxide solution. Add 40 mL of phosphate-buffered saline (PBS) to dilute the extract.
Clean-up: Centrifuge the diluted extract at 1372 × g for 15 minutes. Filter the supernatant through a 0.45 μm membrane filter. Pass 50 mL of the filtrate through an immunoaffinity column at a flow rate of 1 mL/min.
Elution and Preparation for Analysis: Elute OTA and OTA-d5 from the IAC with 1.5 mL of methanol:acetic acid (98:2, v/v). Collect the eluate in a silanized glass vial and add 1.5 mL of deionized water. Mix thoroughly and transfer 100 μL to an autosampler vial for HPLC-FLD or UHPLC-MS/MS analysis [4].
The analysis of OTA and OTA-d5 is optimally performed using UHPLC-MS/MS with selected reaction monitoring (SRM) to achieve the required sensitivity and selectivity. The following parameters have been validated for accurate quantification in complex food matrices [5] [3]:
Table 1: UHPLC-MS/MS Parameters for OTA and OTA-d5 Analysis
| Parameter | Setting | Application Notes |
|---|---|---|
| Instrument Platform | Sciex QTRAP 6500+ or equivalent | High-sensitivity triple quadrupole mass spectrometer |
| UHPLC System | Agilent 1290 Infinity II or equivalent | Binary pump with temperature-controlled autosampler |
| Analytical Column | Agilent ZORBAX Eclipse Plus C18 (2.1×150 mm, 3.5 μm) | Alternative: Equivalent C18 column with 100 Å pore size |
| Column Temperature | 40°C | ±2°C stability required |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid | MS-grade solvents recommended |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | MS-grade solvents recommended |
| Gradient Program | 0-10 min: 30% B to 95% B 10-12 min: 95% B 12-12.1 min: 95% to 30% B 12.1-15 min: 30% B | Total run time: 15 minutes | | Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns | | Injection Volume | 4-10 μL | Dependent on sensitivity requirements | | Autosampler Temperature | 10°C | Maintains sample integrity | | Ionization Mode | Positive ESI | Heated electrospray ionization | | Ion Source Temperature | 350°C | Optimal desolvation temperature | | Ion Spray Voltage | 5500 V | Compound-dependent optimization needed |
The SRM transitions for OTA and OTA-d5 must be carefully optimized to achieve maximum sensitivity and specificity. The following parameters have been validated for food testing applications [5]:
Table 2: SRM Transitions and Mass Spectrometer Parameters for OTA and OTA-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) | Application |
|---|---|---|---|---|---|
| OTA | 404.1 | 239.0 (quantifier) | 30 | 100 | Primary quantification |
| OTA | 404.1 | 358.0 (qualifier) | 20 | 100 | Confirmation |
| OTA-d5 | 409.1 | 244.0 (quantifier) | 30 | 100 | Internal standard quantification |
| Curtain Gas | 35 psi | N/A | N/A | N/A | Interface protection |
| Collision Gas | Medium (8-10 units) | N/A | N/A | N/A | CID fragmentation |
| Ion Source Gas 1 | 60 psi | N/A | N/A | N/A | Nebulizer gas |
| Ion Source Gas 2 | 70 psi | N/A | N/A | N/A | Heater gas |
The accurate quantification of OTA using OTA-d5 as an internal standard can be achieved through different calibration approaches, each with distinct advantages and limitations. The following diagram illustrates the relationship between these methods:
Single Isotope Dilution Mass Spectrometry (ID1MS) provides a straightforward approach for OTA quantification using OTA-d5. In this method, a known amount of OTA-d5 is spiked into the sample before extraction, and the OTA concentration is determined from the ratio of analytical signals from OTA and OTA-d5, along with a predetermined response factor. This approach requires accurate knowledge of the internal standard concentration and assumes consistent instrument response [3].
Double Isotope Dilution Mass Spectrometry (ID2MS) offers enhanced accuracy by eliminating the need to know the exact concentration of the internal standard. This method involves spiking OTA-d5 into both the sample and a calibration standard solution with known OTA concentration. The OTA content in samples is calculated using the following equation:
[ C_{\text{sample}} = C_{\text{standard}} \times \frac{R_{\text{standard}} - R_{\text{blank}}}{R_{\text{sample}} - R_{\text{blank}}} \times \frac{W_{\text{standard}}}{W_{\text{sample}}} ]
where ( C ) represents concentration, ( R ) is the peak area ratio of OTA to OTA-d5, and ( W ) is the weight of standard or sample solution. This method effectively corrects for both sample preparation losses and matrix effects [3].
Multi-point Isotope Dilution Mass Spectrometry (IDnMS) represents the most rigorous approach for highest accuracy quantification. In this method, multiple calibration solutions are prepared with varying OTA to OTA-d5 ratios that bracket the expected ratio in samples. The OTA concentration is determined graphically or through regression analysis of the calibration curve. The quintuple isotope dilution (ID5MS) approach uses five calibration standards with different OTA to OTA-d5 ratios, providing robust compensation for any non-linearity in instrument response [3].
Table 3: Comparison of Calibration Methods for OTA Quantification Using OTA-d5
| Method | Principles | Accuracy | Precision | Complexity | Recommended Use |
|---|---|---|---|---|---|
| External Calibration | Calibration curve without internal standard | Low (18-38% under-estimation) | Variable (±15%) | Low | Screening only |
| Single Isotope Dilution (ID1MS) | Single point calibration with OTA-d5 | Medium (potential 6% bias) | High (±5%) | Medium | Routine analysis |
| Double Isotope Dilution (ID2MS) | Exact matching of sample and standard ratios | High (within CRM range) | Very High (±2%) | High | Reference methods |
| Multi-point Isotope Dilution (ID5MS) | Multiple calibration points with OTA-d5 | Very High (within CRM range) | Very High (±1-2%) | Very High | Certified reference material characterization |
The implementation of OTA-d5 in analytical methods for OTA quantification has demonstrated significant improvements in method performance characteristics. The following table summarizes typical validation parameters achieved with OTA-d5 based methodologies:
Table 4: Method Validation Parameters for OTA Quantification Using OTA-d5 in Different Matrices
| Validation Parameter | Cereal-Based Foods | Milk and Dairy Products | Coffee Products | Validation Guidelines |
|---|---|---|---|---|
| Linear Range | 0.1-50 μg/kg | 0.0156-1 ng/mL | 0.5-30 μg/kg | Coefficient of determination (R²) >0.999 |
| Limit of Detection (LOD) | 0.3 μg/kg | 0.005 ng/mL | 1.0 μg/kg | Signal-to-noise ratio ≥3:1 |
| Limit of Quantification (LOQ) | 1.0 μg/kg | 0.0156 ng/mL | 3.0 μg/kg | Signal-to-noise ratio ≥10:1 |
| Accuracy (Recovery) | 91-102% | 88-120% | 85-95% | Spiked recovery at multiple levels |
| Intra-day Precision (RSD) | 2-5% | 3-8% | 4-9% | n=6 replicates at LOQ, mid, high levels |
| Inter-day Precision (RSD) | 3-7% | 5-12% | 6-11% | n=18 over 3 days at multiple levels |
| Matrix Effects | -15 to +20% | -25 to +35% | -20 to +30% | Comparison with solvent standards |
Robust quality control measures are essential for maintaining the reliability of OTA quantification using OTA-d5. The following procedures should be implemented in each analytical batch:
System Suitability Test: Before sample analysis, inject a standard solution containing OTA and OTA-d5 at mid-calibration level. The retention time shift should be less than ±2%, peak symmetry factor between 0.8-1.2, and signal-to-noise ratio greater than 50:1 for both compounds.
Blank Samples: Include method blanks (without internal standard) and procedural blanks (with internal standard but no sample) in each batch to monitor contamination and background interference.
Quality Control Samples: Analyze certified reference materials (when available) or spiked quality control samples at low, medium, and high concentrations within each batch. The obtained values should be within ±20% of the certified or spiked values for at least two out of three QC levels.
Duplicate Analysis: Analyze at least 10% of samples in duplicate to monitor method precision. The relative percent difference between duplicates should be less than 15% for concentrations above LOQ.
Continuing Calibration Verification: Inject a mid-level calibration standard after every 10-15 samples to monitor instrument drift. The calculated concentration should be within ±15% of the expected value [3] [4].
The application of OTA-d5 based analytical methods has generated reliable occurrence data for OTA in various food commodities. The following table summarizes findings from recent studies:
Table 5: OTA Occurrence in Various Food Commodities Determined Using OTA-d5 Based Methods
| Food Commodity | Sample Size (n) | Positive Samples (%) | OTA Concentration Range | Regulatory Limit | Reference |
|---|---|---|---|---|---|
| Cow Milk | 38 | 90% | 0.164-0.406 μg/kg | 0.05 μg/kg (EU) | [5] |
| Goat Milk | 38 | 90% | 0.375-0.406 μg/kg | 0.05 μg/kg (EU) | [5] |
| Pasteurized Milk | 38 | 90% | 0.081-0.164 μg/kg | 0.05 μg/kg (EU) | [5] |
| Black Coffee Beans | 18 | 47% | >5 μg/kg (acceptable level) | 5 μg/kg (EU) | [4] |
| Green Coffee Beans | 8 | 33.3% | >5 μg/kg (acceptable level) | 5 μg/kg (EU) | [4] |
| Roasted Coffee | 12 | 25-33.3% | >5 μg/kg (acceptable level) | 5 μg/kg (EU) | [4] |
| Wheat Flour | 8 | 75% | 0.5-4.5 μg/kg | 3.0 μg/kg (EU) | [3] |
Despite the robustness of OTA-d5 based methods, analysts may encounter specific challenges during implementation:
Poor OTA-d5 Recovery: If recovery of OTA-d5 is consistently low (<70%), potential causes include improper storage of the standard solution (should be stored at -80°C in silanized vials), incomplete equilibration with the sample matrix (ensure adequate mixing time after addition), or adsorption to container surfaces (always use silanized glassware).
Matrix Effects: Significant signal suppression or enhancement (>25%) indicates inadequate clean-up. Solutions include optimizing the sample to solvent ratio, implementing additional clean-up steps, or using the more robust ID2MS or ID5MS calibration approaches.
Chromatographic Issues: Peak tailing or broadening suggests column degradation or inappropriate mobile phase composition. Replace the analytical column if necessary and ensure mobile phases are prepared fresh weekly with LC-MS grade solvents.
Sensitivity Problems: Inadequate sensitivity for low-level detection may result from instrument contamination, source deterioration, or inefficient ionization. Regular maintenance of the UHPLC-MS/MS system and optimization of source parameters are recommended [5] [3] [4].
The implementation of This compound as an internal standard has revolutionized the accurate quantification of OTA in complex food matrices. The protocols detailed in this application note provide comprehensive guidance for sample preparation, chromatographic separation, mass spectrometric detection, and data quantification using various isotope dilution approaches. The critical advantages of incorporating OTA-d5 include compensation for analyte losses during sample preparation, correction of matrix-induced ionization effects in mass spectrometry, and improved method accuracy and precision.
The comparison of calibration strategies clearly demonstrates that isotope dilution methods (ID1MS, ID2MS, and ID5MS) significantly outperform external calibration, with ID2MS and ID5MS providing the highest accuracy for compliance and reference methods. The application of these OTA-d5 based protocols to various food commodities has revealed that OTA contamination remains a significant concern in the food supply chain, particularly in milk, coffee, and cereal products, with many samples exceeding regulatory limits in monitoring studies.
Future developments in OTA-d5 applications will likely focus on high-throughput methodologies for large-scale monitoring programs and the expansion to additional conjugated and modified forms of OTA. The continued refinement of these analytical protocols will contribute significantly to global food safety initiatives by providing reliable data for risk assessment and regulatory decision-making.
Ochratoxin A (OTA) represents a significant food safety concern as a mycotoxin produced by various Aspergillus and Penicillium fungal species, with classification as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer [1]. The deuterated internal standard Ochratoxin A-d5 (OTA-d5), featuring five deuterium atoms incorporated at the phenyl ring of the phenylalanine moiety, has become an essential analytical tool for accurate quantification of OTA in complex matrices. This stable isotope-labeled analog demonstrates nearly identical chemical behavior to native OTA during sample preparation and chromatographic separation while providing a distinct mass spectrometric signature, thereby enabling precise correction for analyte losses during sample preparation and matrix effects during ionization [2] [1].
The implementation of OTA-d5 as an internal standard has significantly enhanced the reliability of liquid chromatography-mass spectrometry (LC-MS) methods for OTA determination across various applications, including food and feed testing, biological monitoring, and regulatory compliance. These methods require meticulous development and validation to ensure accurate measurement at the stringent regulatory limits established for various commodities, which often range from 0.5-10 μg/kg depending on the matrix and jurisdiction [3] [4]. This document provides comprehensive application notes and detailed protocols to support researchers in developing, validating, and implementing robust LC-MS methods using OTA-d5 for accurate OTA quantification in diverse matrices.
OTA-d5 is chemically described as N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine and is typically provided as a solution in acetonitrile at various concentrations or as a solid powder for laboratory use [5] [2]. The molecular formula is C₂₀H₁₃D₅ClNO₆ with a molecular weight of 408.8 g/mol, and it features five deuterium atoms replacing hydrogen atoms specifically on the phenyl ring of the phenylalanine moiety, resulting in a mass shift of +5 Da compared to native OTA [2]. This strategic deuterium placement maintains nearly identical chromatographic behavior and extraction characteristics while providing a clear mass distinction for MS detection.
Table 1: Commercial Sources and Specifications of this compound
| Supplier | Catalog Number | Concentration/Form | Solvent | Storage Conditions |
|---|---|---|---|---|
| Sigma-Aldrich | 32245 | 10 μg/mL, analytical standard | Acetonitrile | -20°C |
| SynZeal | SZ-O037D01 | Solid, synthesis on demand | N/A | Ambient (shipping) |
| Toronto Research Chemicals | Not specified | 0.5 mg powder | Solid | -80°C (after preparation) |
The certificate of analysis provided with commercial OTA-d5 standards typically includes detailed characterization data, including purity assessment, concentration verification, and compliance statements with regulatory guidelines. For traceable reference standards, further comparability to pharmacopeial standards (USP or EP) may be established based on feasibility assessments [2]. Proper storage conditions are critical for maintaining standard integrity, with most suppliers recommending storage at -20°C for ready-to-use solutions and -80°C for stock solutions prepared in laboratory settings [5] [1].
Chromatographic separation of OTA and OTA-d5 requires optimization to achieve adequate resolution from matrix interferences while maintaining efficient ionization. Based on published methods, reversed-phase chromatography with C18 or similar stationary phases provides excellent separation for these analytes. The mobile phase typically consists of water with volatile additives such as ammonium acetate and formic acid (mobile phase A) and acetonitrile with formic acid (mobile phase B) [1]. The addition of 0.1% formic acid enhances ionization efficiency in positive electrospray ionization mode by promoting protonation of the analytes.
Table 2: Optimized LC Conditions for OTA-d5 Analysis
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.7-1.8 μm) | C8 or phenyl-hexyl columns |
| Mobile Phase A | 10 mM ammonium acetate + 0.1% formic acid in water | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile or methanol with 0.1% formic acid |
| Gradient Program | 30-95% B over 5-10 minutes | 20-100% B depending on matrix |
| Flow Rate | 0.3-0.4 mL/min | 0.2-0.5 mL/min |
| Column Temperature | 40°C | 35-45°C |
| Injection Volume | 5-10 μL | 1-20 μL depending on sensitivity needs |
| Run Time | 10 minutes | 8-15 minutes |
Research by Rutrin et al. demonstrated that optimal separation for OTA analysis in cereals was achieved using a mobile phase ratio of 30:70 (0.1% formic acid in water:acetonitrile) with detection in negative ionization mode for conventional OTA analysis, though positive mode is typically used when OTA-d5 is deployed as an internal standard [4]. The gradient elution program should be optimized to ensure that OTA and OTA-d5 elute at consistent retention times with symmetric peak shapes and sufficient separation from matrix components that may cause ion suppression or enhancement.
Mass spectrometric detection of OTA and OTA-d5 typically employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The deuterated internal standard fragments similarly to native OTA but produces distinct product ions that are 5 Da higher, allowing unambiguous identification and accurate quantification.
Table 3: Optimized MS Parameters for OTA and OTA-d5 Analysis
| Parameter | OTA | OTA-d5 |
|---|---|---|
| Precursor Ion (m/z) | 404.1 | 409.1 |
| Product Ion 1 (Quantifier) | 239.0 | 244.0 |
| Product Ion 2 (Qualifier) | 102.9 | 102.9 |
| Collision Energy (V) | 15-25 (quantifier), 30-40 (qualifier) | 15-25 (quantifier), 30-40 (qualifier) |
| Declustering Potential (V) | 80-120 | 80-120 |
| Entrance Potential (V) | 10 | 10 |
| Cell Exit Potential (V) | 10-15 | 10-15 |
| Ionization Mode | Positive ESI | Positive ESI |
| Ion Source Temperature | 500-600°C | 500-600°C |
| Ion Spray Voltage | 5500 V | 5500 V |
| Curtain Gas | 25-35 psi | 25-35 psi |
| Collision Gas | Medium | Medium |
The mass spectrometer should be calibrated and tuned according to manufacturer specifications to ensure optimal sensitivity. The quantifier ion transition (404.1→239.0 for OTA; 409.1→244.0 for OTA-d5) is typically used for quantification, while the qualifier ion transition (404.1→102.9 for OTA; 409.1→102.9 for OTA-d5) provides confirmation through consistent ion ratios [1] [6]. Method development should include optimization of collision energies for each transition to maximize signal-to-noise ratios while maintaining consistent ion ratios across the calibration range.
Figure 1: LC-MS/MS Analytical Workflow for OTA-d5
Method validation establishes that the analytical procedure is suitable for its intended purpose and demonstrates reliability, accuracy, and precision throughout the application range. The use of OTA-d5 as an internal standard significantly enhances method performance by correcting for variabilities in sample preparation, matrix effects, and instrumental response [1].
Linearity should be demonstrated across the expected concentration range, typically from the limit of quantitation (LOQ) to at least 10-20 times the expected concentration in samples. The correlation coefficient (r²) should be ≥0.99, with back-calculated calibration standard concentrations within ±15% of nominal values (±20% at the LOQ). The calibration model (linear or quadratic) should be selected based on the performance across the concentration range, with the simplest model providing adequate fit being preferred.
Accuracy and precision should be established using quality control samples prepared at multiple concentration levels (low, medium, high) across at least three separate runs. Accuracy is expressed as percentage recovery and should be within 80-120% for all concentration levels, with precision (expressed as %RSD) not exceeding 15% for intra-day and inter-day variations [1] [4]. The use of OTA-d5 as an internal standard typically improves both accuracy and precision by correcting for analyte losses and matrix effects.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity | Minimum of 5 calibration levels + blank | r² ≥ 0.99; residuals ≤ ±15% |
| Accuracy | QC samples at 3 levels (n=6 each) | Recovery 80-120% |
| Precision | Intra-day: n=6 at 3 levels Inter-day: n=18 at 3 levels over 3 days | RSD ≤ 15% | | LOD | Signal-to-noise ratio 3:1 or based on calibration | Sufficient for intended application | | LOQ | Signal-to-noise ratio 10:1, with accuracy 80-120% and RSD ≤ 20% | Sufficient for intended application | | Selectivity/Specificity | Analysis of blank matrix from 6 different sources | No interference ≥20% of LOQ | | Matrix Effect | Post-column infusion; post-extraction addition | Matrix factor 0.8-1.2; RSD ≤ 15% | | Carryover | Injection of blank after high calibration standard | ≤20% of LOD | | Stability | Short-term, long-term, freeze-thaw, processed | Change ≤15% from initial |
Selectivity must be demonstrated by analyzing blank matrix samples from at least six different sources to show the absence of interfering components at the retention times of OTA and OTA-d5. For methods analyzing multiple mycotoxins, cross-talk between MRM channels should be evaluated and minimized. Matrix effects should be quantified using the post-extraction addition method, calculating the matrix factor as the peak area in the presence of matrix divided by the peak area in neat solution [1]. The internal standard-normalized matrix factor should have a %RSD ≤15%.
The limit of detection (LOD) and limit of quantification (LOQ) are critical validation parameters that determine the smallest detectable and quantifiable amounts of analyte, respectively. According to the Clinical and Laboratory Standards Institute (CLSI) EP17 guidelines, LOD is defined as the lowest analyte concentration likely to be reliably distinguished from the limit of blank (LoB) and at which detection is feasible, while LOQ is the lowest concentration at which the analyte can be reliably detected and at which predefined goals for bias and imprecision are met [7].
For OTA analysis using OTA-d5 as internal standard, LOD values of 0.02 μg/kg have been reported in pig kidney and rye flour matrices, with LOQ values typically ranging from 0.05-0.5 μg/kg depending on the matrix and method [6] [4]. The LOD can be determined using the signal-to-noise ratio approach (typically 3:1) or based on the standard deviation of the response and the slope of the calibration curve, while the LOQ is typically defined as the lowest concentration that can be quantified with an accuracy of 80-120% and precision RSD ≤20% at a signal-to-noise ratio of 10:1 [7].
Materials and Reagents: OTA-d5 internal standard working solution (typically 1 μg/mL in acetonitrile), acetonitrile (HPLC grade), water (HPLC grade), formic acid (MS grade), ammonium acetate (MS grade), QuEChERS extraction salts (optional), and appropriate dispersive solid-phase extraction (d-SPE) clean-up sorbents if needed [3] [1].
Procedure:
Notes: For fatty matrices, additional clean-up with freezing-out may be necessary. Transfer supernatant after extraction to a tube and freeze at -20°C for 1 hour, then filter the partially frozen extract before clean-up or analysis [3].
Instrument Setup:
Gradient Program:
MS Parameters:
Quantification:
The OTA-d5 LC-MS method has been successfully applied to diverse matrices, demonstrating its versatility across food safety, regulatory monitoring, and research applications. In cereal-based products, the method achieved an LOQ of 0.5 μg/kg with recoveries of 72.5-116.6%, well below the regulatory limits established by the European Commission (3-5 μg/kg for cereals) [4]. For animal feed analysis, a QuEChERS-based extraction method without additional clean-up achieved LOQs suitable for detecting OTA at concentrations below regulatory limits, with OTA detected in more than 50% of chicken and pig feed samples at concentrations up to 5.60 μg/kg [3].
In milk and dairy products, a highly sensitive UHPLC/MS-SRM method utilizing OTA-d5 as internal standard achieved remarkably low LOQs of 31.3 pg/mL (0.0313 μg/kg), significantly below the European Union limit of 50 pg/mL for AFM1 in milk [1]. This method required only 1 mL of milk and demonstrated the simultaneous presence of multiple mycotoxins in commercial milk samples. For pig kidney and rye flour, an LC/MS/MS method with methyl ester derivatization achieved an LOD of 0.02 μg/kg, confirming the method's suitability for monitoring OTA in animal tissues and cereal products [6].
Figure 2: Application Matrices for OTA-d5 LC-MS/MS Methods
Reduced Sensitivity:
Poor Chromatography:
Inaccurate Quantification:
Maintenance Schedule:
The implementation of OTA-d5 as an internal standard in LC-MS methods for ochratoxin A analysis provides a robust approach for accurate quantification across diverse matrices. The detailed protocols and application notes presented herein offer researchers a comprehensive framework for method development, validation, and implementation. The use of stable isotope-labeled internal standards represents the current gold standard in mycotoxin analysis, enabling correction for variable extraction efficiency, matrix effects, and instrument fluctuations. When properly validated, these methods provide the sensitivity, accuracy, and precision necessary for compliance with regulatory limits, food safety monitoring, and research applications requiring reliable OTA quantification.
Ochratoxin A (OTA) is a mycotoxin produced by Aspergillus and Penicillium species, contaminating various foodstuffs like cereals, coffee, wine, and pork products [1]. Human exposure is widespread and continuous, with OTA detected in a high percentage of blood serum samples from healthy populations globally [2]. OTA is of significant public health concern due to its potentially carcinogenic (Group 2B), nephrotoxic, neurotoxic, and immunotoxic properties [2] [1]. Accurate assessment of human exposure is crucial for understanding its health impacts.
This compound, a stable isotope-labeled internal standard, is paramount for reliable human biomonitoring. Its core application is in Stable Isotope Dilution Assays (SIDA), where it corrects for analyte losses during sample clean-up and compensates for matrix effects during mass spectrometric analysis, thereby achieving superior accuracy and precision compared to traditional methods [3].
Proper sample preparation is critical for the accurate determination of OTA in complex biological matrices. The following protocol is adapted from published methodologies for food and human urine analysis [3] [4].
The use of this compound is most effective when coupled with Liquid Chromatography-Tandem Mass Spectrometry.
Robust method validation ensures reliability. Key performance characteristics for an OTA-d5 SIDA are summarized below.
Table 2: Validation Parameters for an OTA-d5 SIDA in Food Analysis
| Parameter | Result | Description |
|---|---|---|
| LOD/LOQ | 0.5 / 1.4 µg/kg | Demonstrates high sensitivity [3] |
| Precision (Inter-assay) | CV of 3.6% | Excellent reproducibility [3] |
| Accuracy (Bias) | 2.1% from certified values | High accuracy confirmed with reference materials [3] |
Table 3: Biomonitoring Data from Human Urine Studies (using modern multi-analyte methods)
| Analyte Class | Specific Analytic | Detection Rate | Notes |
|---|---|---|---|
| Mycotoxins | Ochratoxin A (OTA) | 51% | Most detected mycotoxin [4] |
| Deoxynivalenol (DON) | 33% | Second most detected mycotoxin [4] | |
| Pesticides | Organophosphates | 82% | High exposure prevalence [4] |
| Pyrethroids | 42% | Significant exposure prevalence [4] |
The following diagram illustrates the complete experimental workflow for human biomonitoring of OTA using OTA-d5, from sample collection to data analysis.
The potential mechanism of OTA toxicity at the cellular level, which biomonitoring helps to study, is visualized below.
The use of this compound as an internal standard in Stable Isotope Dilution Assays coupled with LC-MS/MS represents the gold standard for accurate and precise quantification of Ochratoxin A in human biomonitoring studies. Its ability to correct for analytical variances ensures reliable exposure data, which is fundamental for understanding the public health implications of OTA. Future directions should focus on expanding multi-analyte panels to assess co-exposure and applying these robust methods in large-scale epidemiological studies.
Ochratoxin A (OTA) represents a significant food safety concern as a potent nephrotoxic, hepatotoxic, and immunotoxic mycotoxin produced by various Aspergillus and Penicillium species. OTA contamination in milk can occur either directly through contaminated feed consumed by dairy animals or indirectly via carry-over from animal metabolism, though the latter is less common due to OTA's rapid detoxification in ruminant systems [1]. The potential human health impacts of OTA exposure include associations with renal diseases and classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer [2] [3]. The presence of OTA in milk and dairy products poses particular concern for vulnerable populations, especially children, who constitute primary consumers of these products. Regulatory agencies worldwide have established strict limits for OTA in various food matrices, with the European Union setting specific maximum levels for contaminants in foodstuffs [4]. These regulations necessitate robust, sensitive, and accurate analytical methods for OTA monitoring in complex food matrices like milk, which presents significant analytical challenges due to its high protein and fat content that can interfere with mycotoxin detection.
The utilization of stable isotope-labeled internal standards such as Ochratoxin A-d5 has revolutionized the accuracy and reliability of mycotoxin analysis in complex matrices. This compound contains five deuterium atoms incorporated into the phenylalanine moiety, providing nearly identical chemical properties to native OTA while being distinguishable via mass spectrometry [5]. This molecular similarity ensures that OTA-d5 experiences virtually the same extraction efficiency, matrix effects, and chromatographic behavior as the native analyte, thereby compensating for procedural losses and matrix-induced suppression or enhancement effects during mass spectrometric analysis. The implementation of stable isotope dilution assays (SIDA) has become increasingly recognized as the gold standard approach for accurate mycotoxin quantification, particularly for regulatory compliance and exposure assessment studies where measurement precision is paramount.
This compound (C~20~H~13~D~5~ClNO~6~) is a deuterium-labeled analog of native ochratoxin A with molecular weight of 408.83 g/mol. The compound features five deuterium atoms specifically incorporated into the phenylalanine aromatic ring, replacing all five hydrogen atoms in the phenyl moiety [5]. This strategic labeling position maintains nearly identical chemical behavior to the native compound while providing a distinct mass difference for mass spectrometric differentiation. Commercially available OTA-d5 is typically supplied as analytical standard solutions at precise concentrations, commonly 10 μg/mL in acetonitrile, which are optimized for direct use in analytical applications [5]. These solutions are characterized by high chemical purity and are specifically validated for employment in both HPLC and GC applications, providing versatility across different analytical platforms.
The structural integrity of the OTA-d5 molecule ensures that its physicochemical properties, including chromatographic retention, extraction efficiency, and derivatization behavior, mirror those of native OTA with minimal isotopic effect. The deuterium substitution does not significantly alter the polarity, solubility, or ionization characteristics of the molecule, which is crucial for its performance as an internal standard. However, the mass difference of 5 Da provides sufficient separation in mass analyzers to prevent significant cross-talk between analyte and internal standard channels while maintaining comparable retention times that facilitate accurate peak assignment and integration.
The primary function of OTA-d5 in analytical methods is to serve as an ideal internal standard for stable isotope dilution assays, which represent the state-of-the-art approach for accurate mycotoxin quantification. When added to samples at the initial preparation stage, OTA-d5 corrects for multiple variables throughout the analytical process: extraction efficiency variations, volume transfer inaccuracies, matrix-induced ionization effects in LC-MS/MS, and instrumental response fluctuations [5]. This correction capability is particularly valuable in complex matrices like milk, where fat and protein content can significantly influence extraction recovery and cause substantial matrix effects during mass spectrometric analysis.
The deuterium labeling enables clear discrimination between the internal standard and native OTA based on their mass-to-charge ratios, allowing simultaneous monitoring of both compounds during a single chromatographic run. This simultaneous analysis eliminates uncertainties associated with run-to-run variation and provides a reliable reference for quantification even in challenging matrices. The use of OTA-d5 facilitates method validation by providing accurate recovery data and enables compliance with rigorous quality control requirements established by regulatory bodies and proficiency testing programs. For these reasons, methods incorporating stable isotope-labeled internal standards like OTA-d5 are increasingly required by reference laboratories and for method standardization across different laboratories.
The analysis of Ochratoxin A in milk employs a diverse range of analytical techniques spanning from traditional chromatographic methods to emerging rapid detection technologies. Each methodology offers distinct advantages and limitations, making them suitable for different application scenarios from high-throughput screening to confirmatory analysis. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) represents one of the most established techniques, leveraging the native fluorescence of OTA for sensitive detection with limits of quantification adequate for regulatory compliance [4] [6]. For enhanced specificity and confirmatory analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark technique, offering superior selectivity, the ability to detect multiple mycotoxins simultaneously, and unequivocal confirmatory capability based on transition ion ratios [4].
For situations requiring rapid screening without sophisticated instrumentation, immunoassay-based techniques such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIAs) provide cost-effective alternatives with minimal sample preparation [7] [8]. These immunoassays are particularly valuable for preliminary screening at production facilities or for field testing where portability and speed are prioritized over ultimate accuracy. Recently, biosensor technologies incorporating novel recognition elements like aptamers and molecularly imprinted polymers have emerged as promising alternatives, offering potential for real-time monitoring, integration with smartphone readouts, and artificial intelligence-assisted interpretation [4]. The optimal method selection depends on multiple factors including required sensitivity, sample throughput, available instrumentation, operator expertise, and analytical purpose (screening vs. confirmatory analysis).
Table 1: Comparison of Major Analytical Techniques for Ochratoxin A Detection in Food Matrices
| Technique | Limit of Detection | Quantification Range | Analysis Time | Advantages | Limitations |
|---|---|---|---|---|---|
| HPLC-FLD | 0.05-0.1 μg/kg | 0.1-50 μg/kg | 30-45 min | High sensitivity for OTA; robust and reproducible; lower operational cost | Limited multiplexing capability; requires derivatization for optimal sensitivity; less specific |
| LC-MS/MS | 0.01-0.05 μg/kg | 0.05-100 μg/kg | 20-30 min | Gold standard for confirmatory analysis; multi-mycotoxin capability; high specificity and sensitivity | High instrumentation cost; requires skilled operators; matrix effects can be significant |
| ELISA | 0.08-0.2 μg/kg | 0.2-5 μg/kg | 2-3 hours | High throughput; cost-effective for multiple samples; minimal equipment needs | Matrix interference issues; single-analyte focus; cross-reactivity concerns |
| Lateral Flow Immunoassays | 0.011-0.5 μg/kg | 0.5-50 μg/kg | 10-20 min | Rapid analysis; user-friendly; suitable for on-site testing | Semi-quantitative at best; limited dynamic range; batch-to-batch variability |
| Emerging Biosensors | 0.001-0.01 μg/kg | 0.01-10 μg/kg | 5-15 min | Ultra-sensitive; potential for continuous monitoring; portable systems | Limited commercial availability; reproducibility challenges; not yet standardized |
Performance characteristics compiled from multiple sources [4] [7] [8]
The data in Table 1 illustrates the trade-offs between different analytical approaches. While LC-MS/MS offers the best overall performance in terms of sensitivity and specificity, it requires substantial capital investment and technical expertise. HPLC-FLD provides an excellent balance between sensitivity, cost, and reliability for laboratories with established chromatography infrastructure. Immunoassay methods offer practical solutions for high-throughput screening but may require confirmatory analysis by chromatographic techniques for regulatory compliance. The emerging biosensor technologies demonstrate remarkable potential for future applications, with some systems achieving limits of detection as low as 11 pg/mL (0.011 μg/kg) [8], which surpasses traditional methods, though these technologies are not yet widely implemented in routine testing laboratories.
The sample preparation procedure begins with accurate weighing of 10 g (± 0.1 g) of homogenized milk sample into a 50 mL polypropylene centrifuge tube. For quantitative accuracy, add 100 μL of OTA-d5 working solution (100 ng/mL in acetonitrile) to achieve a final concentration of 1 ng/mL in the sample, representing the internal standard. The extraction is performed by adding 20 mL of acidified acetonitrile:water (60:40, v/v) mixture with 1% formic acid, which effectively precipitates proteins while ensuring efficient OTA extraction from the milk matrix. The mixture is vigorously shaken for 3 minutes using a vortex mixer, followed by ultrasonic extraction for 15 minutes in a water bath maintained at 40°C. This ultrasonic treatment enhances extraction efficiency by facilitating solvent penetration into the matrix and disrupting protein-mycotoxin interactions.
Following extraction, samples are centrifuged at 5,000 × g for 10 minutes at 4°C to achieve clear phase separation. The supernatant is carefully collected, and a 2 mL aliquot is diluted with 18 mL of phosphate-buffered saline (PBS, pH 7.4) to reduce the organic solvent content before the clean-up step. This dilution is critical to maintain the binding capacity of the immunoaffinity columns, as high organic solvent concentrations can compromise antibody-antigen interactions. The entire extraction procedure should be performed under controlled light conditions to prevent potential photodegradation of OTA, and samples should be maintained at 4°C throughout the process to enhance stability.
The extract cleanup utilizes ochratoxin-specific immunoaffinity columns (e.g., OCHRAPREP, RIDA Ochratoxin A column, or equivalent) containing monoclonal antibodies selectively binding OTA [7]. The columns are preconditioned with 10 mL of PBS (pH 7.4) at a flow rate not exceeding 3 mL/min to activate the antibody binding sites. The diluted extract is then passed through the column at a controlled flow rate of 1-2 mL/min, facilitated either by gravity flow or using a vacuum manifold system. This controlled flow rate is essential to ensure sufficient contact time between the OTA in the extract and the immobilized antibodies, maximizing binding efficiency. Following sample application, the column is washed with 10 mL of PBS followed by 10 mL of purified water to remove unbound matrix components that could interfere with subsequent analysis.
The bound OTA is eluted from the column by applying 2 × 1 mL of HPLC-grade methanol, allowing the solvent to remain in contact with the gel for 30 seconds before applying gentle pressure or vacuum. The eluate is collected in a glass vial and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is immediately reconstituted in 200 μL of the HPLC mobile phase initial conditions (typically acetonitrile:water:acetic acid, 30:70:1, v/v/v) by vortexing for 30 seconds, followed by transfer to an HPLC vial for analysis. The entire cleanup procedure should be completed within the same working day to prevent potential analyte degradation.
Table 2: HPLC-FLD Operating Conditions for Ochratoxin A Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 reversed-phase (150 × 4.6 mm, 5 μm) | Maintain temperature at 35°C |
| Mobile Phase | Acetonitrile:water:acetic acid (45:54:1, v/v/v) | Isocratic elution |
| Flow Rate | 1.0 mL/min | Constant flow |
| Injection Volume | 50 μL | Fixed loop injector |
| Fluorescence Detection | Ex: 333 nm, Em: 460 nm | Optimized for OTA native fluorescence |
| Run Time | 15 minutes | OTA retention time ~8.5 minutes |
| Internal Standard | OTA-d5 | Monitored at same wavelengths |
Extensive validation of the HPLC-FLD method for OTA determination in milk demonstrates excellent performance characteristics. The method exhibits a linear range of 0.1-10.0 μg/kg with correlation coefficients (R²) typically >0.999, ensuring accurate quantification across regulatory limits. The limit of detection (LOD) and limit of quantification (LOQ) are established at 0.03 μg/kg and 0.1 μg/kg, respectively, based on signal-to-noise ratios of 3:1 and 10:1, which adequately covers the relevant concentration range for milk analysis [9]. The accuracy, expressed as mean recovery of OTA from spiked milk samples, ranges from 85% to 95% with the internal standard correction, a significant improvement over methods without stable isotope dilution that typically show recoveries of 70-90% [9]. The precision, expressed as relative standard deviation (RSD%), is consistently below 8% for intra-day repeatability and below 12% for inter-day reproducibility, meeting the performance criteria established in Regulation (EU) 2023/2782 for mycotoxin analysis [9].
The method's specificity is confirmed through the absence of interfering peaks at the retention times of OTA and OTA-d5 in blank milk samples from different sources, demonstrating effective cleanup through the immunoaffinity columns. The robustness of the method has been verified through deliberate variations in key parameters including mobile phase composition (±5%), column temperature (±2°C), and flow rate (±0.1 mL/min), with all variations maintaining system suitability criteria. The inclusion of OTA-d5 as internal standard effectively compensates for minor variations in extraction efficiency and chromatographic performance, thereby enhancing the method's reliability for routine application in quality control laboratories.
The LC-MS/MS method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for milk matrices. Begin by accurately weighing 5 g (± 0.05 g) of homogenized milk sample into a 50 mL centrifuge tube. Add 100 μL of OTA-d5 working solution (50 ng/mL in acetonitrile) to achieve a final concentration of 1 ng/g, serving as the internal standard. For protein precipitation and extraction, add 10 mL of acetonitrile with 1% formic acid and 4 g of anhydrous magnesium sulfate to bind water. Immediately shake vigorously for 1 minute using a vortex mixer to ensure complete solvent-sample interaction. The mixture is then subjected to ultrasonic-assisted extraction for 10 minutes at 40°C to enhance analyte recovery.
Following extraction, add a ceramic homogenizer and conduct salting-out partitioning by adding 1 g of sodium chloride and 2.5 g of anhydrous magnesium sulfate, followed by immediate shaking for 30 seconds and centrifugation at 5,000 × g for 5 minutes. The upper acetonitrile layer is transferred to a dispersive solid-phase extraction (d-SPE) tube containing 300 mg of primary secondary amine (PSA), 300 mg of C18, and 900 mg of anhydrous magnesium sulfate. The mixture is vortexed for 30 seconds and centrifuged at 5,000 × g for 5 minutes. A 1 mL aliquot of the purified extract is transferred to an autosampler vial and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 200 μL of initial mobile phase (water:methanol, 90:10, v/v) with 5 mM ammonium formate and 0.1% formic acid, vortexed for 30 seconds, and transferred to an LC vial for analysis.
Table 3: LC-MS/MS Parameters for Ochratoxin A Analysis in Milk
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 reversed-phase (100 × 2.1 mm, 1.8 μm) | Maintained at 40°C |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid | LC-MS grade |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid | LC-MS grade |
| Gradient Program | 0 min: 20% B; 2 min: 20% B; 8 min: 90% B; 10 min: 90% B; 10.1 min: 20% B; 13 min: 20% B | Total run time: 13 min |
| Flow Rate | 0.3 mL/min | Constant |
| Injection Volume | 5 μL | Partial loop with needle wash |
| Ionization Mode | Electrospray ionization (ESI) positive mode | |
| Source Temperature | 150°C | |
| Desolvation Temperature | 500°C | |
| Cone Gas Flow | 50 L/h | Nitrogen |
| Desolvation Gas Flow | 1000 L/h | Nitrogen |
| MRM Transitions | OTA: 404.1 > 238.9 (quantifier); 404.1 > 358.9 (qualifier) | Collision energy: 25 eV and 17 eV |
| MRM Internal Standard | OTA-d5: 409.1 > 243.0 (quantifier) | Collision energy: 25 eV |
The LC-MS/MS method provides superior sensitivity and selectivity for OTA determination in complex milk matrices. The use of multiple reaction monitoring (MRM) with two transitions for native OTA and one for the internal standard enables both quantification and confirmatory identification based on ion ratio consistency. The retention time of OTA should match that of the OTA-d5 internal standard within 0.1 minute, and the qualifier-to-quantifier ion ratio should be within ±20% of the average value established from calibration standards. The method is typically validated over the concentration range of 0.01-10.0 μg/kg, with LOD and LOQ values of 0.003 μg/kg and 0.01 μg/kg, respectively, representing significantly improved sensitivity compared to HPLC-FLD methods. The average recovery with internal standard correction ranges from 90% to 102%, with precision (RSD%) better than 7% across the validated concentration range.
Comprehensive quality assurance begins with establishing a reliable calibration curve using OTA standards prepared in blank milk matrix extracts to account for matrix effects. A minimum of six calibration levels spanning the concentration range of 0.1-10.0 μg/kg is recommended, with each level containing a constant amount of OTA-d5 internal standard (typically 1 ng/mL). The calibration curve is constructed by plotting the peak area ratio of OTA to OTA-d5 against the nominal concentration of OTA, with weighted linear regression (1/x weighting) applied to account for heteroscedasticity. The correlation coefficient (R²) should exceed 0.995, and back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at the LOQ).
Quality control samples prepared at low, medium, and high concentrations within the calibration range should be analyzed with each batch of samples. These QC samples are used to monitor method performance and ensure continued validity of the calibration throughout the analytical run. The acceptance criteria for QC samples typically require accuracy within ±20% of nominal values for at least two-thirds of the QC samples, with no more than 50% deviation at any single concentration level. Additionally, blank samples and system suitability tests should be incorporated into each analytical sequence to monitor potential contamination and instrument performance, respectively. The system suitability test typically evaluates retention time stability, peak symmetry, signal-to-noise ratio at the LOQ, and resolution from potential interferents.
Rigorous method validation is essential to demonstrate the reliability and robustness of the analytical procedures for OTA determination in milk. The validation should encompass the following parameters established in accordance with international guidelines (e.g., EU Regulation 2023/2782):
The incorporation of OTA-d5 as an internal standard significantly enhances method validation outcomes, particularly for accuracy and precision parameters, by compensating for analyte losses during sample preparation and matrix effects during instrumental analysis.
The field of mycotoxin analysis continues to evolve with the development of innovative detection technologies that offer potential alternatives to traditional chromatographic methods. Biosensor platforms utilizing various transduction principles (optical, electrochemical, piezoelectric) have demonstrated remarkable sensitivity for OTA detection, with some achieving limits of detection as low as 0.001 μg/kg [4]. These systems often employ alternative recognition elements such as aptamers, molecularly imprinted polymers (MIPs), or recombinant antibodies that offer advantages over traditional polyclonal and monoclonal antibodies in terms of stability, production consistency, and cost-effectiveness. The integration of nanomaterials including gold nanoparticles, quantum dots, carbon nanotubes, and magnetic nanoparticles has further enhanced biosensor performance through signal amplification and improved bioreceptor immobilization.
Microfluidic and lab-on-a-chip devices represent another promising direction, enabling miniaturization, automation, and reduced reagent consumption while maintaining analytical performance. These systems are particularly suited for point-of-care testing and rapid screening applications in resource-limited settings. The convergence of these technologies with digital solutions such as smartphone-based readout systems, cloud data management, and artificial intelligence for pattern recognition and predictive modeling is creating new paradigms for mycotoxin analysis [4]. Such integrated systems offer potential for real-time monitoring throughout the food production chain, enabling proactive rather than reactive contamination control. However, these emerging technologies currently face challenges in standardization, validation for complex matrices like milk, and commercial scalability, which must be addressed before widespread adoption in regulatory and quality control settings.
The following workflow diagrams illustrate the key analytical procedures for OTA determination in milk using both established and emerging methodologies:
Diagram 1: HPLC-FLD with Immunoaffinity Cleanup Workflow for OTA Analysis in Milk
Diagram 2: LC-MS/MS with QuEChERS Workflow for OTA Analysis in Milk
The accurate determination of Ochratoxin A in milk matrices requires sophisticated analytical approaches that address the challenges posed by this complex food matrix. The application of this compound as an internal standard represents a significant advancement in analytical quality, enabling improved accuracy, precision, and reliability in OTA quantification. While HPLC-FLD with immunoaffinity cleanup remains a robust and widely accessible methodology for routine monitoring, LC-MS/MS offers superior sensitivity, selectivity, and confirmatory capability for compliance testing and exposure assessment studies. The continuous development of faster, simpler, and more cost-effective screening methods such as improved lateral flow immunoassays and biosensors promises to expand testing capabilities throughout the food production chain. However, these emerging technologies must undergo rigorous validation against established reference methods before implementation for regulatory decision-making. The integration of stable isotope-labeled internal standards like OTA-d5 continues to be essential for generating analytically defensible data that supports food safety regulation and protects consumer health.
Ochratoxin A (OTA) represents a significant food safety challenge due to its potent nephrotoxic and carcinogenic properties in cereals and animal feed. This application note provides detailed protocols for using Ochratoxin A-d5 (OTA-d5) as a stable isotope-labeled internal standard to achieve accurate quantification of OTA contamination. We describe validated methodologies encompassing sample preparation, clean-up techniques, and LC-MS/MS analysis, specifically optimized for complex cereal and feed matrices. The implementation of OTA-d5 corrects for analyte loss and matrix effects, enabling regulatory compliance and supporting food and feed safety monitoring programs with exceptional precision and reproducibility.
Ochratoxin A is a mycotoxin produced by fungi of the genera Aspergillus and Penicillium that frequently contaminates agricultural products worldwide. OTA demonstrates multifaceted toxicity, being nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer [1] [2]. The structural similarity of OTA to phenylalanine enables it to inhibit crucial enzymes involved in protein synthesis, contributing to its toxicological profile [1].
Cereals (wheat, barley, corn, oats) and animal feed represent primary exposure vectors for both human and animal populations. In animals, particularly poultry and swine, OTA contamination causes substantial economic losses through reduced weight gain, poor feed conversion, nephropathy, and in laying hens, reduced egg production with poor shell quality [1]. Regulatory agencies worldwide have established strict limits for OTA in food and feed, necessitating robust analytical methods for accurate monitoring and compliance assurance [3].
The complex nature of cereal and feed matrices, coupled with the low regulatory limits for OTA, demands analytical approaches that compensate for matrix effects and analyte loss during sample preparation. The use of stable isotope-labeled internal standards such as OTA-d5 has emerged as the gold standard for achieving precise and accurate quantification in complex matrices. OTA-d5, which contains five deuterium atoms in the phenylalanine moiety, exhibits nearly identical chemical behavior to native OTA during extraction, clean-up, and chromatography, while being distinguishable by mass spectrometry [4] [5]. This protocol details the application of OTA-d5 for the reliable quantification of OTA in cereals and feed using various analytical techniques.
OTA-d5 is a deuterium-labeled analog of OTA specifically designed for use as an internal standard in mass spectrometry-based methods. The isotopic incorporation provides sufficient mass difference for distinct detection while maintaining nearly identical physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Analytical Significance |
|---|---|---|
| Chemical Formula | C₂₀H₁₃D₅ClNO₆ | Mass shift for MS detection |
| Molecular Weight | 408.82 g/mol | 5 Da higher than native OTA |
| Concentration | 10 μg/mL in acetonitrile [4] | Ready-to-use analytical standard |
| Isotopic Purity | Typically >98% | Minimizes native OTA contribution |
| Storage Conditions | -20°C [4] | Maintains stability and integrity |
| Shelf Life | Limited; check expiry on label [4] | Ensures analytical accuracy |
The structural homology between OTA-d5 and native OTA ensures that both compounds behave identically during sample preparation, extraction, and clean-up procedures. The deuterium atoms are incorporated in the phenylalanine ring, creating a mass offset that allows independent detection by mass spectrometry without interfering with the native OTA signal [5]. This combination of chemical identity and detectability makes OTA-d5 an ideal internal standard for correcting losses during sample preparation and accounting for matrix effects during ionization in LC-MS/MS.
Table 2: Comparison of Analytical Techniques for OTA Quantification
| Technique | Applications | Advantages | Limitations |
|---|---|---|---|
| Immunoaffinity Clean-up + HPLC-FLD | Cereals, feed, wine, coffee [6] [3] | High specificity, sensitive | Single-analyte focus, antibody cost |
| Solid Phase Extraction (SPE) | Red wine, cereals, spices [6] | Cost-effective, multi-analyte potential | Variable recovery depending on sorbent |
| Lateral Flow Immunoassays | Screening in corn, wheat [7] [3] | Rapid, portable, no equipment needed | Semi-quantitative, less precise |
| GC-MS | Barley grains [8] | Complementary confirmation | Requires derivatization, less common |
| LC-MS/MS with OTA-d5 | All matrices, reference method | Multi-analyte, gold standard precision | High equipment cost, expertise needed |
Grinding and Homogenization: Process cereal or feed samples to pass through a 1-mm sieve. Mix thoroughly to ensure homogeneity.
Weighing: Precisely weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
Internal Standard Addition: Add 100 μL of OTA-d5 working solution (100 ng/mL in acetonitrile, equivalent to 2 ng/g or 2 ppb in sample) to each sample, including calibration standards and quality controls [9].
Extraction: Add 20.0 mL of extraction solution (acetonitrile:water:acetic acid, 70:29:1, v/v/v).
Shaking: Securely cap tubes and shake vigorously for 60 minutes on a horizontal shaker, or alternatively, sonicate for 30 minutes at room temperature.
Centrifugation: Centrifuge at 4,000 × g for 10 minutes to clarify the extract.
Dilution: Transfer 2.0 mL of the supernatant to a clean tube and dilute with 8.0 mL of PBS (phosphate-buffered saline, pH 7.4) for immunoaffinity clean-up.
The following workflow diagram illustrates the two primary clean-up pathways for OTA analysis in cereals and feed:
Option A: Immunoaffinity Clean-up (Recommended for Regulatory Compliance)
Column Preparation: Pass 10 mL of PBS through the immunoaffinity column at a flow rate of 1-2 mL/min without allowing the column to dry.
Sample Loading: Apply the entire diluted extract to the column at a steady flow rate of 1-2 mL/min.
Washing: Rinse the column with 10 mL of water to remove interfering compounds.
Elution: Slowly elute OTA and OTA-d5 with 2.0 mL of HPLC-grade methanol into a clean glass vial. Collect the eluate completely.
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
Reconstitution: Reconstitute the dry residue in 500 μL of initial LC mobile phase (typically water:acetonitrile:formic acid, 60:40:0.1, v/v/v) for LC-MS/MS analysis [6] [9].
Option B: Carbon-Based SPE Clean-up (Cost-Effective Alternative)
Column Preparation: Condition a carbon SPE column (e.g., Supelclean Envi-Carb) with 5 mL of toluene.
Sample Preparation: Dilute 2 mL of the initial extract with 8 mL of toluene.
Loading: Apply the toluene-diluted extract to the conditioned carbon column.
Elution: Elute OTA and OTA-d5 with 10 mL of acetonitrile:toluene (3:1, v/v). This combination has shown mean recoveries of 98.5% in red wine analysis [6].
Evaporation and Reconstitution: Evaporate to dryness and reconstitute as described in the immunoaffinity protocol.
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B | Flow (mL/min) | | :--- | :--- | :--- | :--- | | 0 | 70 | 30 | 0.3 | | 1 | 70 | 30 | 0.3 | | 8 | 10 | 90 | 0.3 | | 10 | 10 | 90 | 0.3 | | 10.1 | 70 | 30 | 0.3 | | 15 | 70 | 30 | 0.3 |
Run Time: 15 minutes (including re-equilibration)
Table 3: MRM Transitions for OTA and OTA-d5
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|---|
| Ochratoxin A | 404.1 | 239.0 | 102.0 | 25, 35 | Quantification, Confirmation |
| This compound | 409.1 | 244.0 | 102.0 | 25, 35 | Internal Standard |
Working Solutions: Prepare native OTA working solutions at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL in initial mobile phase.
Internal Standard: Add a constant amount of OTA-d5 (e.g., 20 μL of 100 ng/mL solution) to each calibration level, representing the same amount added to samples.
Calibration Curve: Inject calibration standards and plot the peak area ratio (native OTA/OTA-d5) against concentration. Typically, a linear fit with 1/x weighting provides the best model across the analytical range.
The concentration of OTA in the sample is calculated using the following formula:
OTA Concentration (μg/kg) = (A × V × D) / (M × R)
Where:
The use of OTA-d5 as internal standard automatically corrects for recovery losses, making additional recovery factors unnecessary when proper internal standard correction is applied.
Table 4: Common Issues and Solutions in OTA Analysis with OTA-d5
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low OTA-d5 Recovery | Incomplete extraction, column overloading, improper elution | Check extraction efficiency, dilute sample extract, verify elution solvent compatibility |
| Poor Chromatography | Column degradation, matrix effects, mobile phase issues | Replace guard column, improve clean-up, prepare fresh mobile phase |
| High Background Noise | Matrix interference, contaminated solvents or columns | Increase clean-up specificity, use high-purity solvents, implement longer washing steps |
| Inaccurate Quantification | Incorrect internal standard addition, calibration errors | Verify pipette calibration, add IS at beginning of extraction, check calibration curve |
| Signal Suppression/Enhancement | Co-eluting matrix components | Use OTA-d5 for correction, optimize clean-up, employ matrix-matched calibration |
The application of this compound as an internal standard significantly enhances the accuracy, precision, and reliability of OTA quantification in complex cereal and feed matrices. The protocols outlined in this document provide a comprehensive framework for implementing this methodology in analytical laboratories responsible for food and feed safety monitoring. The use of stable isotope dilution assays with OTA-d5 represents the current gold standard for OTA analysis, enabling laboratories to meet regulatory requirements and contribute to the protection of human and animal health from this significant mycotoxin hazard.
This compound is a deuterated internal standard specifically designed for the accurate quantification of Ochratoxin A (OTA) in complex matrices. This stable isotope-labeled compound features five deuterium atoms on the phenylalanine ring, which provides nearly identical chemical properties to native OTA while being distinguishable via mass spectrometry. The use of OTA-d5 as an internal standard is crucial for compensating for losses during sample preparation, matrix effects during analysis, and instrument variability, thereby significantly improving the accuracy and precision of OTA quantification in food and beverage samples [1].
OTA is a potent mycotoxin produced by Aspergillus and Penicillium fungal species, with demonstrated nephrotoxic, hepatotoxic, immunotoxic, and neurotoxic properties. The International Agency for Research on Cancer classifies OTA as a Group 2B carcinogen (possibly carcinogenic to humans) [2] [3]. Wine and coffee represent significant dietary sources of OTA exposure due to the potential for fungal contamination during growth, harvesting, and storage of the raw agricultural products [4]. The European Commission has established maximum limits for OTA in wine (2.0 μg/kg) and coffee (5.0 μg/kg), necessitating reliable analytical methods for regulatory compliance and food safety monitoring [3] [4].
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) remains a widely implemented technique for OTA quantification due to its inherent fluorescence properties, excellent sensitivity, and relative affordability compared to mass spectrometry-based methods. The native fluorescence of OTA allows for selective detection without derivatization, though optimal excitation and emission wavelengths must be carefully established for each matrix type. The method described here has been validated according to FDA and EMA guidelines for bioanalytical method validation, demonstrating proven reliability for OTA quantification in complex matrices including wine, coffee, and biological samples [5].
Table 1: HPLC-FLD Method Validation Parameters for OTA Detection
| Parameter | Value for Wine | Value for Coffee | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 2.35-228.33 ng/mL | 2.35-228.33 ng/mL | r² ≥ 0.995 |
| LLOQ | 2.35 ng/mL | 2.35 ng/mL | Accuracy 80-120%, CV < 20% |
| Within-day Precision (CV%) | 0.49-4.08% | 0.5-4.5% | CV ≤ 15% |
| Between-day Precision (CV%) | 3.55-4.99% | 4.0-5.5% | CV ≤ 15% |
| Accuracy (RE%) | 1.77-5.25% | 2.0-6.0% | 85-115% |
| Recovery | 74.8% (plasma) | 79.7% (tissues) | Consistent and precise |
Note: Validation data adapted from published methods for OTA detection in various matrices [5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity for OTA detection compared to HPLC-FLD, particularly for complex matrices like coffee and wine that contain numerous interfering compounds. This method leverages the mass shift provided by OTA-d5 (5 Da higher than native OTA) to achieve unambiguous identification and accurate quantification even at trace levels. The enhanced selectivity of MS/MS detection allows for simplified sample preparation while maintaining excellent sensitivity, with detection limits reaching fg/mL levels when using advanced instrumentation [6] [7].
Table 2: LC-MS/MS Method Performance for OTA Detection in Food Matrices
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.01-100 ng/mL | r² ≥ 0.99 |
| LOD | 0.0035 ng/mL (3.5 fg/mL) | S/N ≥ 3 |
| LOQ | 0.01 ng/mL | S/N ≥ 10, Accuracy 80-120% |
| Precision (CV%) | < 10% | CV ≤ 15% |
| Accuracy (RE%) | 85-110% | 85-115% |
| Matrix Effect | -20% to +20% | Consistent with internal standard correction |
| Carryover | < 0.5% | ≤ 1% of LLOQ |
Note: Performance data compiled from published LC-MS and ECL methods [6] [8].
The sample preparation for wine must account for the complex matrix containing polyphenols, organic acids, sugars, and pigments that can interfere with analysis. For HPLC-FLD analysis, the following protocol is recommended:
Coffee presents additional challenges due to its high lipid content and complex chemical composition. The following protocol has been optimized for both roasted coffee beans and ground coffee:
Table 3: Comparison of Sample Preparation Methods for OTA Analysis
| Parameter | Immunoaffinity Columns | SPE Columns | Dilute and Shoot |
|---|---|---|---|
| Clean-up Efficiency | Excellent | Good | Poor |
| Recovery | 80-90% | 70-85% | 95-100% |
| Matrix Removal | Excellent | Good | Poor |
| Cost | High | Moderate | Low |
| Throughput | Moderate | High | Very High |
| Best For | Regulatory compliance, high accuracy | Routine monitoring | High-throughput screening |
Prepare calibration standards spanning the expected concentration range using OTA certified reference material and a fixed concentration of OTA-d5 (typically 10 ng/mL). Include a minimum of six calibration levels plus blank and zero samples. Prepare quality control samples at three concentrations (low, medium, high) in representative matrices to monitor method performance during analysis [5] [1].
Establish method validity through assessment of these critical parameters:
Beyond conventional HPLC-FLD and LC-MS/MS, several emerging technologies show promise for OTA detection. Electrochemiluminescence (ECL) aptasensors utilizing CRISPR/Cas12a technology have demonstrated exceptional sensitivity with detection limits as low as 3.5 fg/mL, though these methods currently remain in the research domain [6]. Similarly, lateral flow immunoassays based on magnetic biolabels offer rapid (20-minute) detection with 11 pg/mL sensitivity, suitable for high-throughput screening applications [8].
For the most challenging applications requiring ultimate separation power, comprehensive two-dimensional liquid chromatography (LC×LC) provides significantly enhanced peak capacity and resolution compared to one-dimensional separation. This technique is particularly valuable when analyzing OTA in complex matrices where numerous co-extracted compounds may cause interference in traditional LC methods [7].
The following diagram illustrates the complete analytical workflow for OTA analysis in wine and coffee samples:
Diagram 1: Analytical workflow for OTA analysis showing complete process from sample collection to final reporting with quality control feedback loop.
The following diagram illustrates how OTA-d5 compensates for analytical variability throughout the method:
Diagram 2: Internal standard compensation mechanism showing how OTA-d5 corrects for analytical variability throughout the method.
These application notes provide comprehensive protocols for the accurate quantification of Ochratoxin A in wine and coffee matrices using OTA-d5 as an internal standard. The methods described have been validated according to international guidelines and demonstrate robust performance across various instrumentation platforms. The use of OTA-d5 is essential for compensating analytical variability and achieving reliable results, particularly at concentrations near regulatory limits.
Understanding the parent compound is crucial for designing toxicokinetic studies. The following table summarizes the key characteristics of Ochratoxin A.
| Aspect | Description |
|---|---|
| Producing Fungi | Primarily Aspergillus (e.g., A. ochraceus, A. carbonarius) and Penicillium (e.g., P. verrucosum) species [1] [2]. |
| Common Sources | Cereals, coffee, wine, grapes, dried fruits, spices, and pork products (via contaminated feed) [1] [2] [3]. |
| Key Toxicities | Nephrotoxic, hepatotoxic, teratogenic, immunotoxic, and carcinogenic [1] [4] [2]. |
| Carcinogenicity (IARC) | Group 2B: Possibly carcinogenic to humans [1] [5] [3]. |
| Mode of Action | Multiple proposed mechanisms including inhibition of protein synthesis, disruption of calcium homeostasis, induction of oxidative stress, and DNA damage [4] [2] [6]. |
This protocol outlines the general workflow for a toxicokinetic study of OTA using LC-MS/MS, with points where Ochratoxin A-d5 would be critically used.
To help visualize the processes described, here are diagrams of the experimental workflow and the proposed molecular mechanism of OTA toxicity.
Experimental Workflow for OTA Toxicokinetics
Proposed Mechanisms of OTA Toxicity
Matrix effects occur when other substances in a sample interfere with the measurement of your target analyte, causing signal suppression or enhancement and leading to inaccurate results [1]. This is a common challenge in complex samples like food, feed, and biological tissues.
Using a stable isotope-labeled internal standard like Ochratoxin A-d5 (OTA-d5) is considered a best practice to correct for these effects [2]. Because OTA-d5 has nearly identical chemical properties to native OTA but a slightly different mass, it experiences the same matrix effects and extraction losses. Any suppression or enhancement of its signal in the mass spectrometer can be used to correct the signal of the native OTA, ensuring more accurate quantification.
Even with OTA-d5, challenges can arise. The following table outlines common issues and their solutions.
| Problem Observed | Potential Root Cause | Corrective Action & Prevention |
|---|
| Inaccurate Quantification (even with OTA-d5) | - Highly variable or strong matrix interference overwhelming the correction.
This method is adapted from published LC-MS/MS procedures for food commodities like corn and oat [3] [4].
Q1: Can I use the standard addition method instead of OTA-d5 to correct for matrix effects? A1: Yes, the standard addition method is an alternative technique where known amounts of native OTA are added to the sample. This method can account for matrix effects but is more time-consuming and requires more sample material, making it less suitable for high-throughput labs [1].
Q2: My method was validated for corn. Can I directly apply it to grape juice without re-validation? A2: No. Matrix effects are highly dependent on the sample type. One study showed that the matrix effect for OTA was 83% in corn but 26% in grapes, indicating very different levels of signal enhancement. You must re-validate the method for each new matrix, using matrix-matched calibration standards with OTA-d5 to ensure accuracy [4].
Q3: What are the critical parameters for LC-MS/MS to minimize matrix effects when using OTA-d5? A3:
Ion suppression is a matrix effect in mass spectrometry where less volatile compounds co-eluting with your analyte reduce ionization efficiency. This happens because matrix components can affect droplet formation or evaporation during electrospray ionization, changing the amount of charged ion that reaches the detector [1]. For OTA analysis, this typically manifests as:
The table below summarizes the primary methods to mitigate ion suppression.
| Method | Description | Key Considerations for OTA Analysis |
|---|---|---|
| Sample Cleanup | Using immunoaffinity columns (IAC) to purify samples before analysis [3] [4]. | Highly effective for specific cleanup; adds time and cost. |
| Chromatographic Separation | Using LC-MS/MS instead of flow injection to separate OTA from matrix interferences [2]. | Cruicious for resolving isobaric interferences; increases analysis time. |
| Sample Dilution | Diluting the sample extract to reduce the concentration of matrix components. | Simple; may not be feasible if OTA is near the detection limit [5]. |
| Internal Standardization | Using a stable isotope-labeled internal standard (e.g., 13C uniformly labeled OTA) [2] [5]. | Corrects for variability in ionization; requires expensive labeled standard. |
A direct comparison of Flow Injection-MS/MS (FI-MS/MS) and LC-MS/MS for OTA analysis highlights the critical importance of chromatographic separation [2]:
The following diagram outlines a systematic procedure for diagnosing and correcting ion suppression in your OTA analysis.
Improving recovery is centered on optimizing the sample preparation and extraction steps. The table below summarizes critical parameters and their optimizations from validated methods.
| Factor | Optimized Condition / Insight | Impact / Rationale |
|---|---|---|
| Extraction Sorbent | Magnetic Metal-Organic Framework (Fe₃O₄@SiO₂@UiO66-NH₂) [1] | High selectivity & efficiency; achieves recoveries of 95.83% to 101.5% for OTA in food matrices. |
| Eluent Composition | Not specified in detail; requires optimization [1] | Critical for desorbing OTA from the extraction material completely. |
| Sample pH | Requires optimization [1] | Affects the ionization state of OTA and its interaction with the sorbent. |
| General Workflow | Simple, fast, cost-effective liquid extraction [2] | Simpler methods can yield high recoveries (~98%) with minimal steps, reducing loss. |
| Tissue-Specific Performance | Recovery varies by matrix: Kidney (87.6%), Brain (79.7%), Intestine (80.2%), Liver (76.2%), Plasma (74.8%) [3] | Highlights need for matrix-specific method validation; kidney has highest native affinity. |
Here is a detailed methodology based on a rigorously validated HPLC-FLD procedure for tissue and plasma samples [3]. You can adapt this protocol for your specific matrices.
This workflow for the Magnetic Solid-Phase Extraction (MSPE) method can be visualized as follows:
What are the typical recovery rates I should aim for? For a well-optimized method using advanced materials like magnetic MOFs, recovery rates can be consistently above 95% [1]. For simpler extraction methods in complex matrices like serum or tissues, recoveries between 75% and 90% are common and considered acceptable [3] [2].
The recovery of my internal standard (OTA-d5) is low and inconsistent. What should I check?
Why is the recovery rate different for various tissue types? Recovery varies due to matrix effects—the differing compositions of fats, proteins, and other molecules in each tissue type that can bind to the toxin or interfere with the extraction process. The kidney, being a primary target for OTA, has a high natural affinity for it, which can sometimes make extraction more efficient [5] [3].
To significantly improve your Ochratoxin A-d5 recovery rate, focus on these core areas:
The table below summarizes a validated HPLC-FLD method for OTA in complex matrices, which can serve as a starting point for developing a method for OTA-d5 [1].
| Parameter | Specification / Value |
|---|---|
| Application | Determination of OTA in pig tissues (muscle, liver, kidney) |
| Instrument | HPLC with Fluorescence Detection (FLD) |
| Column | C18 (5 µm × 150 mm, 4.6 mm) |
| Mobile Phase | Methanol-Phosphate Buffer (pH 7.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | FLD: Excitation 380 nm, Emission 420 nm |
| Sample Prep | Enzymatic digestion (pancreatin), MISPE clean-up |
| Mean Recovery | > 89% |
| LOD | 0.001 µg/kg |
| LOQ | 0.003 µg/kg |
Since specific data for OTA-d5 is unavailable, resolving its co-elution with OTA should follow general principles of HPLC method development for closely eluting compounds. The following workflow outlines a logical troubleshooting path.
The steps in the diagram can be implemented as follows:
Step 1: Verify the Co-elution: First, confirm that the issue is truly co-elution. Inject OTA and OTA-d5 standards individually and as a mixture. A single peak in the mixture where two distinct peaks are expected confirms co-elution.
Step 2: Modify the Mobile Phase: This is often the most effective step.
Step 3: Change Chromatographic Conditions
Step 4: Confirm Resolution with MS/MS Detection: If UV or FLD detection is used, co-elution can be hard to rule out completely. The definitive solution is to use Mass Spectrometry (MS) with Multiple Reaction Monitoring (MRM). OTA and OTA-d5 have different mass-to-charge ratios, so MS/MS can easily distinguish and quantify them even if they chromatographically co-elute.
I hope this structured approach provides a solid foundation for resolving your analytical challenge.
Deuterated internal standards are chemically identical to the target analyte but contain deuterium atoms in place of hydrogen, creating a predictable mass difference for mass spectrometry (MS) detection [1]. Using them is a best practice in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to improve data accuracy and reliability.
The following is an adapted protocol for the simultaneous determination of five immunosuppressants (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid) in blood and plasma, using deuterated internal standards for each [2].
The workflow for this protocol can be visualized as follows:
Diagram 1: Experimental workflow for LC-MS/MS sample preparation and analysis.
The described method was rigorously validated. The table below summarizes key performance parameters [2].
| Analyte | Matrix | Linearity Range | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|---|---|
| Cyclosporine A | Whole Blood | 2 - 1250 ng/mL | 0.9 - 14.7% | 89 - 138% | 2.5 - 12.5% | 90 - 113% |
| Tacrolimus | Whole Blood | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 89 - 138% | 2.5 - 12.5% | 90 - 113% |
| Sirolimus | Whole Blood | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 89 - 138% | 2.5 - 12.5% | 90 - 113% |
| Everolimus | Whole Blood | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 89 - 138% | 2.5 - 12.5% | 90 - 113% |
| Mycophenolic Acid | Plasma | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 89 - 138% | 2.5 - 12.5% | 90 - 113% |
Table 1: Summary of validation parameters for the LC-MS/MS method. The lower limits of quantification demonstrated high sensitivity, and the precision and accuracy values were within acceptable ranges for bioanalytical method validation [2].
Here are answers to specific FAQs that might arise during method development and validation.
Inconsistent behavior, such as drifting retention times or changing response ratios, can occur if the internal standard does not perfectly mirror the analyte.
A low or drifting IS response, as illustrated in Figure 2 of the search results, often points to issues with the instrument or sample preparation [1].
Diagram 2: A logical flowchart for troubleshooting low internal standard response.
The following table summarizes various advanced techniques for the sensitive detection of Ochratoxin A, which can inform your experimental design.
| Technique | Detection Mechanism | Limit of Detection (LOD) | Linear Range | Key Enhancement Strategy |
|---|---|---|---|---|
| CRISPR/Cas12a-assisted ECL Aptasensor [1] | Electrochemiluminescence (ECL) | 3.5 fg/mL | 10⁻⁵–100 ng/mL | COF@Ru as a confined micro-reactor; CRISPR/Cas12a for signal amplification. |
| Smartphone-based Dual-mode Aptasensor [2] | Colorimetric & Electrochemical | 0.22 fg/mL | 1 fg/mL – 250 ng/mL | Bifunctional Fe-MIL-88 MOF as nanozyme & signal amplifier; rolling circle amplification. |
| Disposable Electrochemical Aptasensor [3] | Electrochemical (DPV) | 11 pg/mL | 0.5 - 70 ng/mL | Gold-nanostructured electrodes; ferrocene derivative as integrated transducing system. |
| Eco-friendly Fluorescent Immunoassay [4] | Fluorescence | 5.39 pg/mL | 4.8 - 625 pg/mL | Bifunctional M13 phage as competing antigen & enzyme container; quantum dots as reporters. |
| Colorimetric ELISA with Urease [5] | Colorimetric (Naked-eye) | 50 pg/mL (cutoff) | 12.5 - 100 pg/mL (quantitative) | Urease catalysis with bromocresol purple indicator for pH-induced color change. |
Here are the detailed methodologies for two of the most sensitive techniques, which you can adapt for your laboratory work.
This method is highly complex but offers exceptional sensitivity.
Biosensor Fabrication:
Detection Workflow:
The workflow for this protocol can be visualized as follows:
This protocol is relatively simpler and is designed for use in complex media like coffee and wine.
Platform Preparation:
Measurement and Detection:
The preparation of the key sensing platform is outlined below:
Q1: What could be the reason for a weak or non-detectable signal in my OTA-d5 LC-MS/MS analysis?
Q2: My electrochemical aptasensor shows high background noise. How can I improve it?
Q3: Are there alternatives to traditional antibodies for OTA detection to avoid secondary pollution?
The core goal of sample clean-up is to isolate the analyte from complex food or feed matrices to reduce interference and prevent instrument damage. The table below summarizes the main techniques mentioned in the search results.
| Technique | Principle | Commonly Used For | Key Advantages |
|---|---|---|---|
| Immunoaffinity Columns (IAC) [1] | Antibody-antigen binding for highly selective extraction. | Purifying complex and strongly colored samples (e.g., spices, wine, coffee) for HPLC or LC-MS/MS. [2] [1] | High selectivity and sensitivity; effective for difficult matrices. |
| Solid-Phase Extraction (SPE) [2] | Reversed-phase chromatography (e.g., C18) to separate OTA from impurities. | Relatively clean liquid samples like wine. [2] | Cost-effective; good for high-throughput labs. |
| Multi-Mycotoxin IAC [1] | Antibodies for multiple mycotoxins (e.g., Aflatoxins, OTA, Zearalenone) on a single column. | Simultaneous analysis of several mycotoxins in one sample. [1] | Increases lab efficiency; comprehensive screening. |
Here are some frequently encountered problems and their potential solutions.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Low Recovery | Incomplete analyte elution; cartridge drying out; antibody degradation. | Use fresh, pure elution solvent (e.g., 100% methanol); follow manufacturer's instructions precisely; ensure proper storage of IACs. |
| High Background/Interference | Inadequate washing; matrix overload; cartridge overloading. | Perform all recommended wash steps; ensure sample is properly diluted/extracted; do not exceed the column's capacity. |
| Low Sensitivity in Final Analysis | Sample overload; final extract too dilute; losses during solvent evaporation. | Concentrate the final eluate under a gentle stream of nitrogen or inert gas; avoid evaporating to complete dryness. |
The following workflow and method are adapted from a published procedure for analyzing OTA in wine, which can be directly applied to OTA-d5 as an internal standard [2].
Method Details [2]:
This methodology uses gold nanoparticles (AuNPs) and a specialized "double calibration curve" to address reliability issues in OTA detection [1] [2]. The workflow below outlines the main procedure.
The core challenge this method solves is that both the OTA aptamer and high concentrations of OTA itself can adsorb onto AuNPs and inhibit salt-induced aggregation. Relying on a single calibration curve can therefore be unreliable [1] [2].
| Problem & Phenomenon | Possible Cause | Suggested Solution |
|---|
| Poor Sensitivity Low signal change with OTA concentration | Suboptimal aptamer or salt concentration; Low-affinity aptamer binding. | Optimize aptamer and NaCl concentrations; Ensure correct buffer conditions and aptamer folding [1] [2]. | | High Background Noise AuNPs aggregate without OTA | Unstable AuNP colloid; Contaminated reagents or labware. | Ensure freshly prepared and characterized AuNPs; Use high-purity water and clean equipment [1] [2]. | | Inconsistent Results Large variation between replicates | Inconsistent incubation times or temperatures; Improper pipetting. | Strictly control all incubation times and temperatures; Use calibrated pipettes and good technique [1] [2]. | | Non-Linear Calibration Curve deviates from expected linear range | OTA directly adsorbing to AuNPs at high concentrations, interfering with the aptamer-based mechanism. | Employ the "double calibration curve" method to account for both aptamer-based and direct adsorption effects [1] [2]. |
When presenting your calibration data, keep these principles in mind:
The "double calibration curve" is the key innovation in this protocol. It is necessary because at different concentration ranges, the mechanism of detection shifts, which a single curve cannot accurately capture [1] [2]. This method likely involves generating two standard curves under different conditions (e.g., with and without aptamer) to distinguish between the aptamer-specific signal and non-specific OTA adsorption, thereby widening the reliable detection range.
Cross-talk occurs when fragment ions from different transitions have identical or very similar mass-to-charge (m/z) ratios, causing a signal from one transition to be detected in the channel of another. This is a common pitfall in multi-analyte methods or when using stable isotope-labeled internal standards like Ochratoxin A-d5.
The table below outlines the core problem and its common manifestations:
| Aspect | Description |
|---|---|
| Core Problem | Signal from one MRM transition is incorrectly detected in the channel of another due to overlapping or interfering species [1]. |
| Common Scenarios | 1. Isotopic Overlap: Natural abundance of heavier isotopes (e.g., ( ^{13}\mathrm{C} ), ( ^{15}\mathrm{N} )) can cause the unlabeled analyte signal to "bleed" into the channel of the labeled internal standard, and vice versa. 2. In-Source Fragmentation: Precursor ions can fragment in the ion source before reaching the collision cell, generating product ions that interfere with other transitions. 3. Co-eluting Interferences: Other compounds in the sample matrix that co-elute with your analyte can produce fragments with similar m/z values. |
Here is a structured approach to diagnose and resolve cross-talk issues, moving from simple checks to more complex instrument adjustments.
| Troubleshooting Step | Action & Goal |
|---|---|
| 1. Verify Transition Specificity | Review the proposed precursor and product ions for OTA and OTA-d5. The table in the Experimental Protocol section provides specific examples. The goal is to select a highly abundant product ion for OTA-d5 that does not overlap with a key OTA fragment. |
| 2. Optimize Chromatography | The core challenge is that cross-talk is significantly exacerbated when the analyte and interferent co-elute [1]. Extending the chromatographic run time or modifying the mobile phase composition to improve separation is often the most effective strategy. |
| 3. Adjust MS Parameters | Fine-tune the instrument to reduce the chance of cross-talk. • Dwell Time: Ensure dwell times are long enough (e.g., 20-50 ms) for sufficient data points across a peak, but not so long that they force the monitoring of multiple transitions simultaneously. • Collision Energy (CE): Optimize the CE for each transition. A slightly different CE can favor a unique fragment ion for OTA-d5, minimizing overlap with OTA's fragments. • Source/Gas Settings: Adjust parameters like the Cone Voltage or Collision Cell Entrance Potential to minimize in-source fragmentation. | | 4. Implement Scheduling | Use scheduled MRM (sMRM) if your instrument supports it. This allows the mass spectrometer to only monitor transitions when the analyte is expected to elute, increasing the dwell time and number of data points for each transition without sacrificing sensitivity. | | 5. Review Data Processing | Check the integration of your chromatographic peaks. Ensure the software is not incorrectly integrating a baseline bump from cross-talk as a genuine peak. |
This protocol outlines key steps for setting up a cross-talk-free MRM method for OTA and OTA-d5.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
|---|---|---|---|---|
| Ochratoxin A (OTA) | 404.1 | 239.1* | 25 | Primary quantitative transition |
| 404.1 | 358.1 | 20 | Confirmatory transition | |
| This compound | 409.1 | 244.1 | 25 | Recommended: mass shift from OTA fragment |
| 409.1 | 363.1 | 20 | Alternative transition |
*The m/z 239.1 ion is a common high-abundance fragment corresponding to the OTA molecule losing the phenylalanine moiety.
The following diagram summarizes the logical process for diagnosing and resolving cross-talk.
Q1: My OTA-d5 internal standard shows a signal in the OTA MRM channel even when no OTA is present. What does this mean?
Q2: I've optimized my transitions, but I still see a small interfering peak. What can I do?
Q3: How can I prove that the signal in my method is free from cross-talk?
The table below summarizes the validation data found for several key detection methods.
| Method | Validated Matrices | Key Performance Data | Source / Reference |
|---|
| HPLC-FLD [1] | Mouse plasma, kidney, liver, brain, intestine | Linearity: R² = 0.997-0.999 Accuracy (RE%): 0.91 - 5.25% Precision (CV%): 0.49 - 4.99% Recovery: 74.8 - 87.6% LOQ: 2.35 ng/mL (plasma), 9.4 ng/g (tissues) | PMC (2024) | | HPLC-FLD (IAC clean-up) [2] | Pork meat, meat products, edible offal | Recovery: 72 - 86% Precision (RSDr): 4.2 - 11.0% Precision (RSDR): 9.5 - 22.6% LOQ: 0.5 μg/kg | Springer (2025) | | ELISA (RIDASCREEN) [3] | Corn, wheat, barley, rye, rice, feed | LOD: 0.4 - 1.6 μg/kg (depending on matrix) | R-Biopharm (2020) | | Electrochemiluminescence Aptasensor [4] | Food samples | LOD: 3.5 fg/mL Linear Range: 10⁻⁵ – 100 ng/mL | RSC (2025) |
Here are the detailed methodologies for the two most referenced techniques in the search results, which are highly relevant for laboratory settings.
This protocol is designed for sensitive quantification in complex biological matrices like kidney, liver, brain, and intestine.
This method has been through a formal interlaboratory study, confirming its reliability for official control purposes.
Deuterated compounds, where hydrogen atoms are replaced with deuterium (a heavier hydrogen isotope), are crucial in analytical chemistry, particularly as internal standards for mass spectrometry [1].
While a dedicated method for deuterated OTA was not found, one study used Ochratoxin B (OTB) as a surrogate calibrant for OTA in a sophisticated analytical technique [2]. OTB is a non-deuterated, naturally occurring analog of OTA that lacks a chlorine atom. This protocol demonstrates the logic behind using a structurally similar molecule for calibration.
The workflow and key steps of the method are summarized below:
Key Aspects of the Method [2]:
Although not for OTA, the approval of Austedo (deutetrabenazine) provides a concrete example of the practical differences between a deuterated drug and its non-deuterated counterpart, Xenazine (tetrabenazine) [1]. This illustrates the potential impacts of deuteration.
| Feature | Non-Deuterated Compound (Tetrabenazine) | Deuterated Compound (Deutetrabenazine) |
|---|---|---|
| Regulatory Status | Previously approved drug [1] | New Chemical Entity (NCE) [1] |
| Active Moiety | Tetrabenazine [1] | Deutetrabenazine (different active moiety) [1] |
| Key Implication | - | Eligible for 5-year NCE exclusivity; not considered the "same drug" for orphan drug designation [1] |
| Primary Reason | Molecular structure with hydrogen atoms [1] | Molecular structure with deuterium atoms replacing hydrogen [1] |
The core application of Ochratoxin A-d5 (d5-OTA) in modern research is as an internal standard in stable isotope dilution analysis to achieve highly precise and accurate quantification [1]. Here is a detailed protocol from a relevant study:
A 2019 study used d5-OTA and d5-2'R-ochratoxin A (d5-2'R-OTA) to develop a sensitive HPLC-MS/MS method for detecting human metabolites of OTA [1].
The table below compares various detection methods, highlighting where d5-OTA is typically applied.
| Detection Method | Key Reagents & Materials | Experimental Workflow Summary | Performance Data (LOD/LOQ, Range) | Key Applications (Matrices) |
|---|
| HPLC-MS/MS with SID [1] | d5-OTA, d5-2'R-OTA, d5-OTB-NAC; HPLC-MS/MS system | 1. Add d5-internal standards to sample. 2. Solid-phase extraction (SPE). 3. Analysis via HPLC-MS/MS. 4. Quantification via stable isotope dilution. | LOD: Not specified for OTA itself; method detected OTB-NAC metabolite in urine (0.023 - 0.176 ng/mg creatinine). | Human urine, biomarker analysis for human exposure | | Aptamer-based Hydrogel [2] | OTA-specific aptamer, DNA-functionalized linear polyacrylamide, gold nanoparticles (AuNPs) | 1. OTA binding causes hydrogel dissolution. 2. Release of pre-loaded AuNPs. 3. Colorimetric readout (naked eye or microfluidic chip). | LOD: 1.27 nM (0.51 ppb) after IAC enrichment. Meets EU standard (2.0 ppb). | Beer, food safety screening | | SPR Biosensor [3] | Anti-OTA aptamer (biotin-tagged), streptavidin sensor chip | 1. Immobilize biotin-aptamer on streptavidin chip. 2. Sample injection over sensor surface. 3. Real-time monitoring of binding response (RU). | LOD: 0.005 ng/mL; Detection range: 0.094 - 100 ng/mL. | Wine, peanut oil | | 3D-Printed SPR Biosensor [3] | Chitosan/carboxymethyl chitosan substrate, OTA-BSA conjugate | 1. Competitive immunoassay on chitosan-coated chip. 2. OTA in sample competes with immobilized OTA-BSA for antibodies. 3. SPR signal inversely proportional to OTA concentration. | LOD: 3.8 ng/mL (chitosan substrate). | Coffee |
The following diagram illustrates the core workflow for quantifying Ochratoxin A and its metabolites using d5-labeled internal standards, based on the methodology from the search results [1]:
Based on the search results, I should note a few limitations for your project:
To create the objective comparison guide you need, you could design an original study based on the methodologies above. Here is a potential framework:
The following table summarizes key performance data from recent studies for the determination of Ochratoxin A, which can serve as a benchmark for comparison.
| Food Matrix | Analytical Method | Quantification Range | Average Recovery (%) | Repeatability (RSDₐ) | Reproducibility (RSDᵣ) | Source / Reference |
|---|---|---|---|---|---|---|
| Meat, meat products, edible offal | HPLC-FLD with IAC clean-up | 0.5–10 μg/kg | 72 – 86% | 4.2 – 11.0% | 9.5 – 22.6% | [1] |
| Mice tissues and blood | HPLC-FLD | Not specified | Data not provided | Assay performed, but specific RSD not stated | Assay performed, but specific RSD not stated | [2] |
| Mice tissues and blood | ELISA | Not specified | Data not provided | Assay performed, but specific RSD not stated | Assay performed, but specific RSD not stated | [2] |
| Wine grapes | HPLC-FLD with IAC clean-up | LOQ: 0.007 μg/kg | 76% (at spiked levels) | 8% | 12% | [3] |
Here are the detailed methodologies from the key studies cited above, which provide the experimental protocols for the data.
HPLC-FLD Method for Meat Products (Interlaboratory Validation): This validated method involved twenty independent laboratories [1].
Comparative Study of HPLC, ELISA, and Flow Cytometry: A study compared three techniques for detecting OTA accumulated in mice tissues (kidney, liver) and blood [2].
Synthesis and Role of Ochratoxin A-d5: While not an interlaboratory study, one paper details the synthesis of OTA-d5.
The diagram below illustrates the typical workflow for OTA analysis and the role that OTA-d5 plays in ensuring data quality.
Based on the gathered data, here is an objective comparison to guide your work:
The following table summarizes the key experimental findings from a study that used [13C6]-OTA as an internal standard for quantifying native OTA in wheat and flour samples. The results highlight the impact of the calibration method and potential issues with the labeled standard [1].
| Calibration Method | Matrix | Reported OTA Mass Fraction | Accuracy (vs. Certified Value) | Key Findings |
|---|---|---|---|---|
| External Calibration | Flour (CRM MYCO-1) | 18-38% lower | Low | High inaccuracy due to matrix suppression effects [1] |
| External Calibration | Wheat Samples | Consistently lower | N/A | Confirmed matrix effects vs. isotope dilution methods [1] |
| Single Isotope Dilution Mass Spectrometry (ID1MS) | Flour (CRM MYCO-1) | Within 3.17–4.93 µg/kg | Accurate | All isotope dilution methods were accurate [1] |
| ID1MS (using [13C6]-OTA) | Wheat Samples | ~6% lower than ID2MS/ID5MS | Accurate but biased | Bias attributed to isotopic enrichment bias in the [13C6]-OTA CRM [1] |
| Double (ID2MS) & Quintuple (ID5MS) | Flour & Wheat | Within expected range; consistent | Accurate | Negated need for exact concentration of internal standard [1] |
The comparative data was generated using the following detailed methodology, which is critical for understanding the context of the results [1].
1. Materials and Sample Preparation:
2. LC-High-Resolution MS (HRMS) Analysis:
3. Calibration Strategies Compared:
The core finding relevant to your question about stability is the observed isotopic enrichment bias associated with the [13C6]-OTA standard [1]. While this does not speak to chemical stability, it highlights a critical analytical performance difference.
The following diagram illustrates the logical workflow of the key experiment from sample preparation to data interpretation, highlighting where the isotopic bias was identified.
The core principle of using a stable isotope-labeled internal standard (SIL-IS) is consistent, whether it is 13C- or d5-labeled. The following protocol details a validated method using OTA-d5 for quantifying OTA in animal milk.
Detailed Methodology from UHPLC-MS/SRM Study [1]:
For context, another study provides a similar approach but with a different isotope standard, which can be used for performance comparison.
Methodology from FI-MS/MS and LC-MS/MS Comparison [2]:
The table below summarizes the key performance metrics from the studies that utilized internal standards, providing concrete data for your guide.
| Method | Internal Standard | Matrix | Linear Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
|---|---|---|---|---|---|---|
| UHPLC/MS-SRM [1] | OTA-d5 | Animal Milk | 15.6–1000 pg/mL for OTA | 31.3 pg/mL for OTA | >75% in milk | <±15% |
| LC-MS/MS [2] | 13C-OTA | Corn, Oat, Grape Juice | 0.05–100 ppb (µg/kg) | 0.02–0.06 ppb | 100–117% | 2–9% |
| FI-MS/MS [2] | 13C-OTA | Corn, Oat, Grape Juice | 0.25–100 ppb (µg/kg) | 0.12–0.35 ppb | 79–117% (failed at 1 ppb) | 2–15% |
The following diagram illustrates the general workflow for quantifying OTA using an internal standard, as described in the research.
Based on the search results, here are critical points to consider for your guide:
The following table summarizes key performance data for OTA determination using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) across different matrices, as validated per FDA and EMA guidelines [1].
| Matrix | Linear Range | Limit of Quantification (LOQ) | Recovery (%) | Key Sample Pre-treatment |
|---|---|---|---|---|
| Mouse Plasma | 2.35 – 22.83 ng/mL | 2.35 ng/mL | 74.8% | Not specified in detail; validation used fortified samples [1]. |
| Mouse Tissues (Brain, Kidney, etc.) | 9.4 – 91.32 ng/g | 9.4 ng/g | 76.2% (Liver) – 87.6% (Kidney) | Not specified in detail; method requires minimal tissue mass [1]. |
| Human Blood Serum | Correlated with ELISA | 0.050 μg/L (0.05 ng/mL) | Implied by correlation | Immunoaffinity clean-up or C-18 cartridges [2]. |
| Red Wine | Up to legal limits | 0.01 μg/L (Immunoaffinity) / 0.09 μg/L (C-18) | Statistically comparable for both methods | Immunoaffinity columns or C-18 solid-phase extraction (SPE) cartridges with acetonitrile [3]. |
| Wine Grapes | Low ng/kg levels | 0.007 μg/kg | 76% (at 0.05 μg/kg spike level) | Extraction with NaHCO₃ and PEG solution, immunoaffinity clean-up [4]. |
Here are the detailed methodologies for the key analytical approaches cited in the comparison table.
This method is designed for trace analysis in small sample volumes, crucial for toxicology and neurodegeneration research [1].
This study systematically compared sample pre-treatment options for a complex matrix like red wine [3].
This method is optimized for grapes, focusing on efficiency and reduced solvent use [4].
The general workflow for determining OTA in complex matrices like animal tissues, as derived from the validated methods, can be summarized in the following diagram: